molecular formula C6H7BrN2O2 B183070 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 514800-97-6

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B183070
CAS No.: 514800-97-6
M. Wt: 219.04 g/mol
InChI Key: QBZXHFRMFOYDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXHFRMFOYDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345648
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-97-6
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the developability and efficacy of active pharmaceutical ingredients (APIs), this document delineates the theoretical principles governing its dissolution, a validated experimental protocol for accurate solubility determination, and a discussion of the anticipated solubility profile in a range of organic solvents. This resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on this pivotal physicochemical property.

Introduction: The Significance of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an API such as 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, its solubility profile dictates crucial aspects of its therapeutic journey, from formulation and dosage form design to bioavailability and pharmacokinetic performance. A thorough understanding of its solubility in various organic solvents is paramount for processes like synthesis, purification, crystallization, and the development of analytical methods.

This guide will explore the molecular intricacies that govern the solubility of this substituted pyrazole carboxylic acid, providing a robust framework for its empirical determination and interpretation.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.[1] This equilibrium is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.

For 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, its solubility in a given organic solvent is a delicate interplay of several factors:

  • Molecular Structure: The molecule possesses both polar and non-polar regions. The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding, both as a donor and an acceptor. The pyrazole ring, with its two nitrogen atoms, also contributes to the polarity and potential for hydrogen bonding. Conversely, the ethyl group (-CH2CH3) and the bromo substituent (-Br) introduce lipophilicity.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties, promoting solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) will primarily interact with the non-polar regions of the molecule.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic. However, this is not universally true and must be determined experimentally.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid together must be overcome by the solute-solvent interactions for dissolution to occur.

The interplay of these factors can be visualized as follows:

cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility Solute 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid Solubility->Solute depends on Solvent Organic Solvent Solubility->Solvent depends on Temperature Temperature Solubility->Temperature influenced by Pressure Pressure Solubility->Pressure influenced by Polarity (COOH, Pyrazole) Polarity (COOH, Pyrazole) Solute->Polarity (COOH, Pyrazole) Lipophilicity (Ethyl, Bromo) Lipophilicity (Ethyl, Bromo) Solute->Lipophilicity (Ethyl, Bromo) Crystal Lattice Energy Crystal Lattice Energy Solute->Crystal Lattice Energy Polarity Polarity Solvent->Polarity H-Bonding H-Bonding Solvent->H-Bonding Dielectric Constant Dielectric Constant Solvent->Dielectric Constant

Caption: Factors influencing the solubility of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[2] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Materials and Equipment
  • Solute: 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (purity >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane)

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature orbital shaker or water bath

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid to a series of vials. The excess solid should be visually apparent.

    • Accurately dispense a known volume of each organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) for the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Data Calculation:

    • Calculate the solubility (S) in mg/mL or g/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

The following diagram illustrates the experimental workflow:

start Start prep Prepare Saturated Solutions (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) prep->equilibrate sediment Allow Excess Solid to Sediment equilibrate->sediment sample Withdraw and Filter Supernatant sediment->sample analyze Analyze Concentration (HPLC-UV or UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Sources

1H NMR and 13C NMR spectra of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel heterocyclic compounds is paramount. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a representative substituted pyrazole. We will delve into the theoretical underpinnings of the spectral features, provide a robust experimental protocol, and interpret the resulting data with a focus on the causality behind observed chemical shifts and coupling patterns. This document serves as a practical reference for the structural elucidation of similar pyrazole-based scaffolds.

Introduction: The Structural Significance of Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing compounds with specific biological activities. Consequently, the precise characterization of substituted pyrazoles like 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a critical step in the synthesis and drug discovery pipeline.

NMR spectroscopy, by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), allows for a complete mapping of the molecular architecture. This guide will systematically deconstruct the NMR data of the title compound, providing a self-validating framework for its structural confirmation.

Molecular Structure and Predicted NMR Features

To interpret the NMR spectra, we must first analyze the distinct chemical environments within the molecule.

Figure 1: Structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Caption: Numbering scheme for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Based on this structure, we anticipate the following signals:

  • ¹H NMR: Four distinct proton environments: the acidic proton of the carboxylic acid (-COOH), the lone proton on the pyrazole ring (H-3), and the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR: Seven unique carbon environments: the carboxyl carbon (-COOH), three carbons of the pyrazole ring (C-3, C-4, C-5), and the two carbons of the ethyl group (-CH₂ and -CH₃).

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps describe a standard procedure for acquiring high-quality spectra for compounds of this class.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.

    • Causality: DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the carboxylic acid proton, which slows down its chemical exchange rate. This results in a more distinct, albeit still broad, signal for the -COOH proton, which might be lost or averaged in other solvents like CDCl₃ or D₂O.[1][2] Using D₂O would lead to the rapid exchange of the acidic proton with deuterium, causing the signal to disappear entirely—a useful confirmatory test.[3]

  • Concentration: Dissolve approximately 5-10 mg of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0 ppm. Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for referencing.[4]

NMR Instrument Parameters

The following parameters are suitable for a 400 MHz NMR spectrometer.[5]

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard one-pulse experiments for quantitative and qualitative analysis.
Spectral Width -2 to 16 ppm-10 to 200 ppmEncompasses all expected signals for the compound and solvent.
Number of Scans 161024Fewer scans are needed for ¹H due to its high natural abundance and sensitivity. More scans are required for the less sensitive ¹³C nucleus.
Relaxation Delay (D1) 2 s2 sAllows for adequate relaxation of nuclei between pulses, improving signal-to-noise.
Acquisition Time ~4 s~1 sDetermines the resolution of the spectrum.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transform: Convert the raw data (Free Induction Decay, FID) into the frequency domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically adjust the phase and correct the baseline to ensure accurate peak integration and chemical shift determination.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

  • Referencing: Calibrate the spectrum using the TMS or residual solvent signal.

Analysis and Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Data for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~13.5Broad Singlet1H--COOH
~8.10Singlet1H-H-3
~4.45Quartet2H~7.2-N-CH₂ -CH₃
~1.38Triplet3H~7.2-N-CH₂-CH₃
Detailed Signal Assignments
  • -COOH (δ ~13.5 ppm): The carboxylic acid proton is the most deshielded proton in the molecule. Its appearance in the far downfield region (typically 10-13 ppm) is characteristic.[1] The significant deshielding is due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. In DMSO-d₆, this signal is often very broad due to chemical exchange.

  • H-3 (δ ~8.10 ppm): As the sole proton on the pyrazole ring, it appears as a sharp singlet. Its chemical shift is downfield due to the aromatic nature of the pyrazole ring and the electron-withdrawing effects of the adjacent nitrogen atoms and the nearby carboxylic acid and bromo substituents.[6][7]

  • Ethyl Group Protons (-N-CH₂-CH₃):

    • -CH₂- (δ ~4.45 ppm): These methylene protons are directly attached to a nitrogen atom of the pyrazole ring, which strongly deshields them, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • -CH₃- (δ ~1.38 ppm): These methyl protons are the most shielded in the molecule, appearing furthest upfield. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant (J) for the quartet and the triplet will be identical, confirming their connectivity.

G cluster_ethyl Ethyl Group Spin System CH2 CH₂ (Quartet) CH3 CH₃ (Triplet) CH2->CH3 ³J coupling CH3->CH2 ³J coupling

Caption: Spin-spin coupling in the ethyl group.

Analysis and Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Since ¹³C has a low natural abundance, proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a singlet.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~161.5C =OHighly deshielded due to bonded electronegative oxygens.
~140.0C-3Aromatic carbon adjacent to two nitrogen atoms.
~138.5C-5Aromatic carbon bonded to two nitrogens and the carboxyl group.
~95.0C-4Shielded due to the "heavy atom effect" of the directly attached bromine.
~48.0-N-C H₂-CH₃Aliphatic carbon deshielded by the adjacent nitrogen atom.
~14.5-N-CH₂-C H₃Typical chemical shift for a terminal methyl group.
Detailed Signal Assignments
  • Carbonyl Carbon (C=O, δ ~161.5 ppm): The carboxylic acid carbon is the most downfield carbon signal, typically appearing between 160-180 ppm.

  • Pyrazole Ring Carbons:

    • C-3 and C-5 (δ ~140.0 and ~138.5 ppm): These carbons are in the aromatic region and are deshielded by the electronegative nitrogen atoms. Their precise assignment would typically require advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and nearby protons.

    • C-4 (δ ~95.0 ppm): The carbon atom bonded to the bromine (C-4) is expected to appear significantly upfield compared to other pyrazole ring carbons. This is a classic example of the "heavy atom effect," where the large electron cloud of the bromine atom induces shielding.

  • Ethyl Group Carbons:

    • -CH₂- (δ ~48.0 ppm): This carbon is deshielded by its direct attachment to the nitrogen atom of the pyrazole ring.

    • -CH₃- (δ ~14.5 ppm): This is a typical aliphatic methyl carbon signal, appearing in the upfield region of the spectrum.

Conclusion

The combined analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. Each signal in both spectra can be logically assigned to a specific proton or carbon environment based on established principles of chemical shift theory, spin-spin coupling, and known substituent effects. The characteristic downfield signals of the carboxylic acid group, the singlet for the lone pyrazole proton, and the classic quartet-triplet pattern of the N-ethyl group in the ¹H spectrum, complemented by the distinct positions of the carboxyl, aromatic, and aliphatic carbons in the ¹³C spectrum, form a cohesive and self-validating dataset. This guide illustrates a systematic approach that researchers can apply to the structural elucidation of other novel heterocyclic compounds.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids. [Link]

  • SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. [Link]

  • Royal Society of Chemistry. (2016). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • Elguero, J., Fruchier, A., & Jagerovic, N. (1996). The 13C NMR spectra of 1-substituted pyrazoles. Magnetic Resonance in Chemistry, 34(11), 907-908. [Link]

  • JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 14(10), 4055–4075. [Link]

  • Royal Society of Chemistry. Spectroscopic Interpretation of the Cycloadducts. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 741-751. [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Navigating the Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a key building block in medicinal chemistry, presents a practical case study in the crucial interplay between theoretical calculations and real-world experimental outcomes. This in-depth technical guide provides a comprehensive analysis of a plausible synthetic route to this valuable compound, detailing the theoretical yield calculations and exploring the multifaceted factors that influence the actual experimental yield. By dissecting a representative experimental protocol, this guide offers field-proven insights into the nuances of reaction mechanisms, purification strategies, and the common challenges encountered in heterocyclic synthesis, thereby equipping researchers with the knowledge to optimize their synthetic endeavors.

Introduction

Substituted pyrazoles are a cornerstone of modern drug discovery, with their versatile scaffold appearing in a wide array of therapeutic agents. 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, including kinase inhibitors and anti-inflammatory agents. The ability to efficiently and predictably synthesize this compound is therefore of significant interest to the pharmaceutical and agrochemical industries.

A critical metric of any synthetic process is its yield. The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming perfect chemical reactions and no loss of material. In contrast, the experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. The ratio of these two values, the percent yield, is a key indicator of the efficiency and practicality of a synthesis.

This guide will navigate the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, providing a detailed, step-by-step representative protocol. We will delve into the calculation of the theoretical yield and then explore the various factors that inevitably lead to a lower experimental yield, offering insights into how these losses can be mitigated.

Theoretical Synthesis and Yield Calculation

A plausible and efficient synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid can be envisioned as a three-step process starting from commercially available diethyl oxalate and ethyl propionate. This approach involves a Claisen condensation to form a key β-dicarbonyl intermediate, followed by cyclization with ethylhydrazine to construct the pyrazole ring, and finally, a regioselective bromination.

Proposed Synthetic Pathway:

G A Diethyl oxalate + Ethyl propionate B Diethyl 2-(ethoxalyl)propanoate A->B  NaOEt, EtOH (Claisen Condensation)   C Ethyl 1-ethyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate B->C  Ethylhydrazine (Cyclization)   D Ethyl 1-ethyl-1H-pyrazole-5-carboxylate C->D  Tautomerization   E Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate D->E  Br2, AcOH (Bromination)   F 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid E->F  NaOH, H2O/EtOH (Hydrolysis)  

Methodological & Application

Application Notes and Protocols for the N-Ethylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry and materials science, as the introduction of substituents on the pyrazole nitrogen atoms can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide provides detailed protocols for the N-ethylation of 4-bromopyrazole, a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 4-position serves as a convenient handle for further functionalization via cross-coupling reactions, making the regioselective N-ethylation a critical step in many synthetic endeavors.

This document offers two robust and well-established protocols for the N-ethylation of 4-bromopyrazole: a classical base-mediated approach and a phase-transfer catalysis method. The choice between these methods will depend on factors such as available reagents, desired reaction scale, and environmental considerations.

Protocol 1: Classical Base-Mediated N-Ethylation

This method is a widely used and reliable procedure for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an ethylating agent.

Rationale for Experimental Choices
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, less hazardous alternative, suitable for many applications, though it may require longer reaction times or higher temperatures.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the pyrazole and its corresponding sodium salt, facilitating the reaction with the ethylating agent. Acetonitrile is another suitable alternative.

  • Ethylating Agent: Ethyl iodide or ethyl bromide are commonly used as electrophiles. Ethyl iodide is generally more reactive than ethyl bromide.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromopyrazole in anhydrous DMF add_base Add NaH portion-wise at 0°C start->add_base stir1 Stir for 30 min at room temperature add_base->stir1 add_ethyl Add ethyl iodide dropwise at 0°C stir1->add_ethyl stir2 Stir at room temperature overnight add_ethyl->stir2 quench Quench with water stir2->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure 1-ethyl-4-bromopyrazole purify->product

Caption: Workflow for the base-mediated N-ethylation of 4-bromopyrazole.

Step-by-Step Protocol
  • To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease.

  • Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-ethyl-4-bromopyrazole.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Ethylation

Phase-transfer catalysis offers a practical and often more environmentally friendly alternative to the classical base-mediated approach, as it can sometimes be performed without a solvent or with a less hazardous solvent system.[1] The catalyst facilitates the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Rationale for Experimental Choices
  • Base: Solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is typically used. The solid base deprotonates the pyrazole to form the corresponding potassium salt.

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective quaternary ammonium salt that facilitates the transfer of the pyrazolate anion into the organic phase.

  • Solvent: The reaction can be run under solvent-free conditions, which is a significant advantage.[1] If a solvent is desired, acetonitrile or toluene are suitable options.

Reaction Mechanism

cluster_solid Solid Phase cluster_organic Organic Phase PzH 4-Bromopyrazole (PzH) KPz Potassium Pyrazolate (K⁺Pz⁻) PzH->KPz + KOH KOH KOH (solid) Q_Pz [Q⁺Pz⁻] KPz->Q_Pz + Q⁺Br⁻ - K⁺Br⁻ EtBr Ethyl Bromide (EtBr) Product 1-Ethyl-4-bromopyrazole (Et-Pz) EtBr->Product QBr TBAB (Q⁺Br⁻) QBr->Q_Pz Q_Pz->Product + EtBr QBr_regen TBAB (Q⁺Br⁻) Product->QBr_regen + Q⁺Br⁻ QBr_regen->Q_Pz (recycles)

Caption: Mechanism of phase-transfer catalyzed N-ethylation.

Step-by-Step Protocol
  • In a round-bottom flask, thoroughly mix 4-bromopyrazole (1.0 eq), powdered potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add ethyl bromide (1.5 eq) to the solid mixture.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

ParameterProtocol 1: Base-MediatedProtocol 2: Phase-Transfer Catalysis
Base NaH (strong, hazardous)KOH or K₂CO₃ (milder, safer)
Solvent Anhydrous DMF or ACNSolvent-free or ACN/Toluene
Catalyst NoneTBAB
Temperature 0°C to room temperatureRoom temperature to 50°C
Work-up Requires careful quenching of NaHSimpler aqueous work-up
Yield Generally highOften high[1]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially for the base-mediated protocol.

    • Increase the reaction time or temperature.

    • Verify the quality of the ethylating agent.

  • Formation of Side Products:

    • In some cases, alkylation can occur at both nitrogen atoms, though this is less common with pyrazoles. If this is observed, consider using a bulkier protecting group on one of the nitrogens, if applicable to your starting material.

  • Incomplete Reaction:

    • Ensure efficient stirring, especially in the heterogeneous PTC reaction.

    • Check the activity of the base.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere.

  • Ethyl iodide and ethyl bromide are lachrymators and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Li, X.; Yu, Y.; Tu, Z. Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment (2011–2020). Molecules2021 , 26, 1202. [Link]

  • Mykhailiuk, P.K. Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev.2021 , 121, 1670–1715. [Link]

  • Diez-Barra, E.; de la Hoz, A.; Sanchez-Migallon, A.; Tejeda, J. Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synth. Commun.1990 , 20, 2849-2853. [Link]

Sources

Application Note: Streamlining Pyrazole Synthesis Through a One-Pot Reaction of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Pyrazoles and the Need for Synthetic Efficiency

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone of medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, and they form the core of numerous approved drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology. The continued exploration of pyrazole derivatives as potential therapeutic agents necessitates the development of efficient, robust, and scalable synthetic methodologies.

Traditionally, pyrazole synthesis often involves multi-step procedures with the isolation of intermediates, leading to increased time, cost, and potential for yield loss. This application note details a powerful one-pot synthesis of pyrazoles directly from readily available carboxylic acids and ketones, proceeding through an in-situ generated β-diketone intermediate. This approach significantly streamlines the synthetic process, offering a more atom-economical and operationally simple route to this vital class of compounds.

The Strategic Advantage: A Sequential One-Pot Approach

The one-pot synthesis of pyrazoles from carboxylic acids is not a direct condensation but rather a carefully orchestrated sequence of reactions within a single reaction vessel. This strategy hinges on the in-situ formation and subsequent cyclization of a 1,3-dicarbonyl intermediate, a classic precursor for pyrazole synthesis. The overall transformation can be conceptually divided into two key stages:

  • In-Situ Formation of a β-Diketone: The carboxylic acid is first activated and then used to acylate a ketone, generating a β-diketone.

  • Knorr Pyrazole Synthesis: The in-situ formed β-diketone is then reacted with a hydrazine derivative to yield the final pyrazole product.

This one-pot methodology provides several advantages over classical approaches:

  • Increased Efficiency: By eliminating the need for isolation and purification of the intermediate β-diketone, the overall process is faster and requires less manual intervention.

  • Improved Yields: Avoiding multiple workup and purification steps can lead to higher overall yields of the final pyrazole product.

  • Operational Simplicity: The entire reaction sequence is carried out in a single pot, simplifying the experimental setup and reducing solvent waste.

  • Access to Diverse Scaffolds: This method allows for the facile combination of a wide variety of carboxylic acids and ketones, enabling the rapid generation of diverse pyrazole libraries for screening and lead optimization.

Mechanistic Insights: The "Why" Behind the One-Pot Synthesis

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and adapting the protocol to new substrates.

Stage 1: TFAA/TfOH-Mediated Formation of the β-Diketone

The first critical step is the acylation of a ketone with a carboxylic acid. Carboxylic acids themselves are not sufficiently electrophilic to directly acylate a ketone enolate. Therefore, an activation step is necessary. This is elegantly achieved using a combination of trifluoroacetic anhydride (TFAA) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[1][2][3]

The proposed mechanism for this transformation is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with trifluoroacetic anhydride (TFAA) to form a mixed anhydride, specifically an acyl trifluoroacetate. This mixed anhydride is a much more potent acylating agent than the parent carboxylic acid.[4]

  • Enolization of the Ketone: Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, catalyzes the enolization of the ketone, increasing the nucleophilicity of the α-carbon.[1]

  • C-Acylation: The enol form of the ketone then attacks the electrophilic carbonyl carbon of the acyl trifluoroacetate, leading to the formation of the β-diketone and trifluoroacetic acid (TFA) as a byproduct. The strong acidity of TfOH is crucial for protonating the acyl trifluoroacetate, further enhancing its electrophilicity.[2]

G cluster_0 Stage 1: β-Diketone Formation Carboxylic_Acid Carboxylic Acid (R¹-COOH) Mixed_Anhydride Acyl Trifluoroacetate (R¹-CO-O-COCF₃) Carboxylic_Acid->Mixed_Anhydride + TFAA TFAA TFAA ((CF₃CO)₂O) beta_Diketone β-Diketone Mixed_Anhydride->beta_Diketone + Enol Ketone Ketone (R²-CO-CH₂-R³) Enol Enol Intermediate Ketone->Enol + TfOH TfOH TfOH (cat.) Enol->beta_Diketone

Caption: Workflow for the in-situ formation of the β-diketone intermediate.

Stage 2: The Knorr Pyrazole Synthesis

With the β-diketone formed in situ, the reaction mixture is then treated with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine). This initiates the second stage of the one-pot synthesis, the well-established Knorr pyrazole synthesis.[5][6][7]

The mechanism of the Knorr synthesis in this context proceeds as follows:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine, typically the more nucleophilic and less sterically hindered one in the case of substituted hydrazines, attacks one of the carbonyl groups of the β-diketone.[8] This is often followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[9]

G cluster_1 Stage 2: Knorr Pyrazole Synthesis beta_Diketone β-Diketone (in situ) Hydrazone Hydrazone Intermediate beta_Diketone->Hydrazone + Hydrazine Hydrazine Hydrazine (R⁴-NHNH₂) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole - H₂O (Aromatization)

Caption: The Knorr pyrazole synthesis transforms the β-diketone into the final pyrazole.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous solvents and reagents are recommended for the β-diketone formation step to minimize side reactions.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from a Carboxylic Acid and a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Ketone (1.0 mmol, 1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (3.0-6.0 mmol, 3.0-6.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.25-0.5 mmol, 0.25-0.5 equiv)

  • Hydrazine hydrate or substituted hydrazine (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • β-Diketone Formation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 mmol) and the ketone (1.0 mmol).

    • Dissolve the starting materials in anhydrous dichloromethane (5-10 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (TFAA) (3.0-6.0 mmol) to the stirred solution.

    • Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.25-0.5 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials and formation of the β-diketone intermediate.

  • Pyrazole Synthesis (Knorr Cyclization):

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the hydrazine derivative (1.2-1.5 mmol) to the reaction mixture. Caution: This addition may be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Substrate Scope and Data Presentation

The TFAA/TfOH-mediated one-pot pyrazole synthesis has been shown to be effective for a range of substrates.[5] Generally, both aromatic and aliphatic carboxylic acids can be used. A variety of aryl methyl ketones are also suitable coupling partners. The following table provides a summary of representative examples.

EntryCarboxylic Acid (R¹)Ketone (R²-CO-CH₃)Hydrazine (R⁴-NHNH₂)ProductYield (%)
1Acetic AcidAcetophenonePhenylhydrazine1,3-Diphenyl-5-methyl-1H-pyrazole85
2Propionic AcidAcetophenoneHydrazine hydrate3-Ethyl-5-phenyl-1H-pyrazole78
3Benzoic AcidAcetophenonePhenylhydrazine1,3,5-Triphenyl-1H-pyrazole92
44-Chlorobenzoic AcidAcetophenonePhenylhydrazine3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole88
5Acetic Acid4'-MethoxyacetophenonePhenylhydrazine3-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole82
6Cyclohexanecarboxylic AcidAcetophenoneHydrazine hydrate3-Cyclohexyl-5-phenyl-1H-pyrazole75

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of the β-diketone intermediate will show a new spot on TLC with a different Rf value than the starting materials. The subsequent conversion to the pyrazole will result in the disappearance of the β-diketone spot and the appearance of the final product spot.

The identity and purity of the final product should always be confirmed by spectroscopic methods. ¹H NMR spectroscopy is particularly useful for confirming the structure of the pyrazole, with characteristic signals for the pyrazole ring protons and the substituents. Mass spectrometry will confirm the molecular weight of the desired product.

Conclusion and Future Outlook

The one-pot synthesis of pyrazoles from carboxylic acids represents a significant advancement in synthetic efficiency. By leveraging the power of in-situ intermediate formation, this methodology provides a rapid, versatile, and high-yielding route to a privileged class of heterocyclic compounds. The operational simplicity and broad substrate scope make this an attractive method for both academic research and industrial applications in drug discovery and development. Further exploration of this methodology, including the development of enantioselective variants and its application to the synthesis of complex natural products and pharmaceuticals, will undoubtedly continue to expand the synthetic chemist's toolkit for accessing these valuable molecules.

References

  • Kim, J. K., Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2014). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 10, 2270–2278. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1645–1652. [Link]

  • Lehrich, S. W., Mahrholdt, J., Korb, M., Hildebrandt, A., Swarts, J. C., & Lang, H. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules, 24(9), 1647. [Link]

  • Yamabe, S., & Yamamoto, N. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(2), 40. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kim, J. K., & Kovalev, V. V. (2015). Pyrazoles: ‘one-pot’ syntheses from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(3), 633-641. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Acylation of Ketones with Acid Chlorides. A General and Practical One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • J&K Scientific. (2023). Knorr Pyrazole Synthesis. [Link]

  • Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Chem Help ASAP. (2021). Knorr Pyrazole Synthesis. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. [Link]

  • Organic Reactions. (2023). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. [Link]

  • Shokova, E. A., & Kovalev, V. V. (2018). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 54(10), 1545-1551. [Link]

  • Kim, J. K., Shokova, E. A., & Kovalev, V. V. (2014). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 10, 2270-2278. [Link]

  • Piórkowska, E., & Rachoń, J. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 26(11), 3326. [Link]

Sources

Application Note: High-Throughput Quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in modern drug discovery and development. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1] Accurate determination of this analyte is critical for process monitoring, quality control, and pharmacokinetic studies. We present two primary analytical protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Both methods are designed for high-throughput analysis and are accompanied by a complete validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[2][3]

Introduction and Analyte Overview

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of N-heterocycles.[4] The pyrazole ring is a versatile scaffold found in numerous pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[5][6] The presence of a carboxylic acid moiety, a bromine atom, and an ethyl group provides multiple points for synthetic modification, making it a valuable intermediate.[7] Consequently, a reliable analytical method to quantify this compound is essential for ensuring the quality of raw materials, monitoring reaction progress, and evaluating the purity of final products.[8][9]

Analyte Properties:

  • Chemical Structure: Chemical structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (Note: Image is a representative structure for visualization purposes)

  • Molecular Formula: C₆H₇BrN₂O₂

  • Molecular Weight: 235.04 g/mol

  • Key Features: Aromatic pyrazole core, acidic carboxylic acid group, halogen substituent. These features dictate the choice of analytical conditions.

Strategic Selection of Analytical Methods

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): This is the workhorse method for quality control and routine analysis. The pyrazole ring system contains a chromophore that absorbs UV light, allowing for direct detection. This method is cost-effective, robust, and suitable for quantifying the analyte in relatively clean samples such as bulk drug substances or during synthesis monitoring. A C18 column is ideal for retaining this moderately polar compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (e.g., plasma for pharmacokinetic studies) or for detecting trace-level impurities, LC-MS/MS is the gold standard.[10] It provides structural confirmation and can distinguish the analyte from co-eluting compounds with identical masses through fragmentation patterns in Multiple Reaction Monitoring (MRM) mode.[11]

Primary Method: RP-HPLC with UV Detection

This protocol provides a robust method for the quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in bulk material and process samples.

Principle of the Method

The analyte is separated on a reverse-phase C18 column where it is retained based on its hydrophobic interactions. The mobile phase consists of an acidified aqueous component and an organic modifier. The acidic pH is critical; it ensures the carboxylic acid group remains protonated (-COOH), preventing its ionization to the carboxylate (-COO⁻). This un-ionized form is more hydrophobic, leading to consistent retention, improved peak shape, and reproducible quantification. Detection is achieved by monitoring the UV absorbance of the pyrazole chromophore.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade Acetonitrile, Methanol, and water.

  • Phosphoric acid or Trifluoroacetic acid (TFA).

  • Reference standard of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (>99% purity).

Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

Chromatographic Conditions:

ParameterRecommended SettingCausality and Rationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for retaining moderately polar compounds. Provides a good balance of resolution, efficiency, and backpressure.
Mobile Phase Gradient: 0-15 min, 30-70% B; 15-17 min, 70-30% BA gradient elution ensures the analyte is eluted with a good peak shape while cleaning the column of more hydrophobic impurities post-elution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 230 nmThe pyrazole ring exhibits strong absorbance in this region, providing good sensitivity. A photodiode array (PDA) detector can be used to confirm peak purity.
Run Time 20 minutesAllows for elution of the analyte and re-equilibration of the column.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard & Prepare Stock Solution prep_cal Create Calibration Curve Standards (1-100 µg/mL) prep_std->prep_cal injection Inject 10 µL onto C18 Column prep_cal->injection prep_sample Accurately Weigh Sample & Dissolve in Diluent prep_sample->injection separation Gradient Elution (ACN/H₂O + Acid) injection->separation detection UV Detection at 230 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quant Quantify using Calibration Curve integration->quant

Caption: Workflow for HPLC-UV quantification.

Advanced Method: LC-MS/MS

This protocol is optimized for high sensitivity and is ideal for complex matrices where specificity is paramount.

Principle of the Method

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray Ionization (ESI) is used to generate gas-phase ions. Given the acidic nature of the analyte, ESI in negative mode is highly efficient, forming the deprotonated molecule [M-H]⁻. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This MRM transition is highly specific to the analyte, eliminating matrix interference and providing superior sensitivity.[10]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • LC conditions are similar to HPLC-UV, but the mobile phase modifier must be volatile.

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • An appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

Mass Spectrometry Conditions (Hypothetical):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, maximizing signal intensity.
Precursor Ion (Q1) m/z 234.0Corresponds to the [M-H]⁻ of the most abundant bromine isotope (⁷⁹Br). Monitoring m/z 236.0 confirms the bromine isotopic pattern.
Product Ions (Q3) e.g., m/z 189.9 (Loss of COOH), m/z 155.0 (Further fragmentation)These transitions must be optimized by direct infusion of the standard. The most intense, stable fragment is used for quantification (quantifier), and a second for confirmation (qualifier).
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Dwell Time 100 msBalances the number of data points across the peak with signal-to-noise ratio.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_ms Tandem Mass Spectrometry prep Sample Preparation (e.g., Protein Precipitation or Dilution) lc LC Separation (C18, ACN/H₂O + Formic Acid) prep->lc esi ESI Source (Negative Ion Mode) lc->esi q1 Q1: Select Precursor [M-H]⁻ (m/z 234.0) esi->q1 q2 Q2: Fragment Ion (Collision Cell) q1->q2 q3 Q3: Select Product Ions (MRM) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Caption: Workflow for LC-MS/MS quantification.

Method Validation Protocol (ICH Q2(R2))

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[13][14][15] The following parameters must be assessed.[16]

Validation Parameters and Procedures
  • Specificity: Analyze blank samples (diluent, matrix) to ensure no interfering peaks are present at the analyte's retention time. For HPLC-UV, use a PDA detector to check peak purity. For LC-MS/MS, specificity is demonstrated by the unique MRM transition.

  • Linearity and Range: Analyze calibration standards at a minimum of five concentrations. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy (% Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision (% RSD):

    • Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determined based on the signal-to-noise ratio (S/N). LOQ typically requires S/N ≥ 10, while LOD requires S/N ≥ 3. The LOQ must be verified for acceptable accuracy and precision.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Summary of Acceptance Criteria
ParameterAcceptance Criterion
Specificity No interference at the analyte retention time.
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0 – 102.0%
Precision (% RSD) ≤ 2.0%
LOQ S/N ≥ 10 with acceptable precision and accuracy.
Robustness Results are unaffected by minor parameter changes.
Method Validation Workflow Diagram

Validation_Workflow start Method Optimization Complete specificity 1. Specificity (Blanks & Spiked Samples) start->specificity linearity 2. Linearity & Range (5+ Concentrations) specificity->linearity accuracy 3. Accuracy (3 Levels, n=3) linearity->accuracy precision 4. Precision (Repeatability & Intermediate) linearity->precision lod_loq 5. LOD & LOQ (Signal-to-Noise) accuracy->lod_loq precision->lod_loq robustness 6. Robustness (Vary Parameters) lod_loq->robustness report Validation Report & SOP Generation robustness->report

Caption: Sequential workflow for analytical method validation.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide the scientific community with robust, reliable, and scalable tools for the quantification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. The HPLC method is ideal for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for demanding applications in complex matrices. Adherence to the outlined validation protocol will ensure that the data generated is accurate, precise, and fit for regulatory purposes, thereby supporting the development of novel pyrazole-based pharmaceuticals.

References

  • American Chemical Society. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. Available at: [Link]

  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • World Intellectual Property Organization. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Available at: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a comprehensive guide for developing and executing a strategic series of assays to elucidate the therapeutic potential of novel 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives. We present a tiered screening approach, beginning with broad phenotypic assays to establish general efficacy and progressing to specific biochemical and cell-based assays to identify molecular targets and elucidate mechanisms of action. This guide is designed to provide both the "how" and the "why" behind each protocol, ensuring scientific integrity and enabling researchers to generate robust, reproducible data.

Introduction: The Rationale for a Targeted Assay Cascade

The therapeutic promise of pyrazole-based compounds is well-documented, with many derivatives functioning as potent enzyme inhibitors.[1] Specifically, substituted pyrazoles have shown significant activity as inhibitors of protein kinases crucial to cancer progression and as antibacterial agents targeting essential enzymes. Given the known antimicrobial and antioxidant potential of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a logical starting point for efficacy testing is to explore its potential in oncology and infectious disease.[2]

A hierarchical or "cascade" approach to assay development is the most efficient and scientifically rigorous method for characterizing novel compounds. This strategy utilizes high-throughput, cost-effective primary screens to identify general bioactivity, followed by more complex, target-specific secondary and tertiary assays to deconvolute the mechanism of action. This ensures that resources are focused on the most promising derivatives and that a comprehensive biological profile is constructed.

Our proposed workflow begins with parallel primary screens for antimicrobial and anticancer activity. Positive "hits" from these screens are then advanced to biochemical assays against highly probable molecular targets based on the pyrazole scaffold's known pharmacology: key protein kinases (VEGFR2, JAK2) and bacterial DNA gyrase. Finally, we detail cell-based assays to explore the downstream cellular consequences of target engagement, such as impacts on cell viability and cell cycle progression.

G cluster_0 Primary Screening cluster_1 Secondary Screening: Target Identification cluster_2 Tertiary Screening: Mechanism of Action Primary_Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Biochem_Antimicrobial Biochemical Assay: Bacterial DNA Gyrase Inhibition Primary_Antimicrobial->Biochem_Antimicrobial Active Compounds Primary_Anticancer Anticancer Cytotoxicity (MTT Assay) Biochem_Anticancer Biochemical Assays: Kinase Inhibition (VEGFR2, JAK2) Primary_Anticancer->Biochem_Anticancer Active Compounds MoA_Anticancer Cell-Based Assay: Cell Cycle Analysis (Flow Cytometry) Biochem_Anticancer->MoA_Anticancer Confirmed Inhibitors

Figure 1: Proposed assay cascade for evaluating novel pyrazole derivatives.

Primary Screening: Establishing Bioactivity

The initial goal is to determine if the 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives possess any significant biological activity in two key therapeutic areas. We employ standardized, robust, and high-throughput compatible assays for this purpose.

Protocol: Antimicrobial Susceptibility via Broth Microdilution

Scientific Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This method is quantitative, reproducible, and scalable for screening multiple derivatives against a panel of clinically relevant bacteria.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the compound-containing plate. The final volume in each well should be uniform (e.g., 100 µL).

    • Include appropriate controls:

      • Growth Control: Wells with CAMHB and inoculum only (no compound).

      • Sterility Control: Wells with CAMHB only (no inoculum).

      • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin).

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Data Acquisition and Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

    • A microplate reader can also be used to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Protocol: Anticancer Cytotoxicity via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making this a robust method for evaluating a compound's cytotoxic or cytostatic effects.[4]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Harvest and count the cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the test wells.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Secondary Screening: Biochemical Target Identification

For compounds demonstrating promising activity in the primary screens, the next crucial step is to identify their molecular targets. Based on the known pharmacology of pyrazole derivatives, we propose focused biochemical assays.

Protocol: Kinase Inhibition Assay (VEGFR2/JAK2)

Scientific Rationale: Many pyrazole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, while Janus Kinase 2 (JAK2) is involved in signaling pathways that promote cell proliferation.[7] An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Dilute the purified recombinant human VEGFR2 or JAK2 enzyme and the specific peptide substrate in the reaction buffer.

    • Prepare ATP solution in the reaction buffer. The concentration should ideally be at or near the Km value for the specific kinase to sensitively detect competitive inhibitors.

  • Assay Procedure (in a 96- or 384-well plate):

    • Add the pyrazole derivative at various concentrations to the assay wells.

    • Add the diluted kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of ATP consumed or product (phosphorylated substrate) formed. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used, which typically generate a luminescent or fluorescent signal.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

Protocol: Bacterial DNA Gyrase Inhibition Assay

Scientific Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[8] This assay measures the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, ATP), relaxed plasmid DNA (e.g., pBR322), and purified E. coli DNA gyrase enzyme.

    • Dispense the reaction mix into microcentrifuge tubes.

    • Add the pyrazole derivatives at various concentrations to the tubes. Include a known gyrase inhibitor (e.g., Novobiocin) as a positive control.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

    • Resolve the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

  • Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form by the gyrase.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The degree of inhibition can be quantified by densitometry of the DNA bands.

Tertiary Screening: Elucidating Cellular Mechanism of Action

For compounds that are confirmed inhibitors in biochemical assays, it is essential to verify their effects in a cellular context and understand the downstream consequences.

Protocol: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Anticancer agents often induce cell death by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[9] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of DNA content in a population of cells, thereby revealing the distribution of cells across the different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed and treat cancer cells with the pyrazole derivative (at concentrations around its IC50 value determined from the MTT assay) for a relevant time period (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate the cells on ice or at -20°C for at least 2 hours for fixation.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[10]

    • Incubate in the dark at room temperature for 20-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 cells per sample.

    • Generate a histogram of fluorescence intensity, which corresponds to DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->Receptor Binds & Activates ATP ATP Receptor->ATP Uses Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates & Activates Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Receptor Blocks ATP Binding Site ADP ADP Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to

Figure 2: Hypothetical signaling pathway for a pyrazole derivative inhibiting a receptor tyrosine kinase.

Data Presentation and Analysis

Robust data analysis is critical for making informed decisions in the drug discovery process. All quantitative data should be summarized in clear, structured tables.

Assay Validation and Quality Control

For high-throughput screening assays, the Z'-factor is a statistical parameter used to assess the quality and reliability of the assay.[11] It reflects the dynamic range of the signal and the data variation.

Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., maximum inhibition).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[6]

Quantitative Data Summary

The efficacy of the derivatives should be quantified and presented systematically.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Derivative ID Test Organism MIC (µg/mL)
PZD-001 S. aureus 16
PZD-001 E. coli >128
PZD-002 S. aureus 4
PZD-002 E. coli 64
Ciprofloxacin S. aureus 0.5

| Ciprofloxacin | E. coli | 0.25 |

Table 2: In Vitro Anticancer and Kinase Inhibitory Activity | Derivative ID | Cell Line (MTT) IC₅₀ (µM) | VEGFR2 (Biochemical) IC₅₀ (µM) | JAK2 (Biochemical) IC₅₀ (µM) | | :--- | :--- | :--- | :--- | | PZD-001 | MCF-7 | 25.3 | 15.8 | >50 | | PZD-002 | MCF-7 | 2.1 | 0.9 | 12.5 | | Doxorubicin | MCF-7 | 0.5 | N/A | N/A | | Sunitinib | N/A | N/A | 0.05 | N/A |

Data Interpretation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response (e.g., enzyme activity, cell viability) is reduced by half.[12] It is a standard measure of inhibitor potency. IC₅₀ values are typically calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[13] It is important to note that for enzyme inhibitors, the measured IC₅₀ can be influenced by the substrate concentration.[14]

Conclusion

This application note provides a structured, multi-tiered framework for evaluating the efficacy of novel 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid derivatives. By progressing from broad phenotypic screens to specific biochemical and mechanistic assays, researchers can efficiently identify active compounds, determine their molecular targets, and understand their cellular effects. The detailed protocols and data analysis guidelines herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from compound synthesis to potential therapeutic lead.

References

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University, Veterinary AMR Center, NVAL, MAFF. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology, 107(1), 5.7.1–5.7.12. [Link]

  • Lill, M. A. (2014). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 28(5), 463–476. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1454. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. (2005). Journal of Clinical Microbiology, 43(8), 4074–4080. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Chemical Biology, 17(9), 2445–2455. [Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit. [Link]

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). European Journal of Medicinal Chemistry, 180, 566–577. [Link]

  • Z-factor. Wikipedia. [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Chemical Biology, 17(9), 2445–2455. [Link]

  • Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. (2024). Journal of Clinical Microbiology, 62(2), e01234-23. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cell Cycle Analysis. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2005). In Methods in Molecular Medicine (Vol. 110, pp. 155-163). Humana Press. [Link]

  • ipsogen® JAK2 RGQ PCR Kit Instructions for Use (Handbook). QIAGEN. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • What are the steps to order JAK2 (Janus Kinase 2) mutation testing?. Dr.Oracle. [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2014). Journal of Antimicrobial Chemotherapy, 69(10), 2686–2695. [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. (1999). Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018). Scientific Reports, 8(1), 1735. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2018). Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 154-158. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Carboxylic Acid Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxylic Acid as a Cornerstone for Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its metabolic stability and versatile geometry make it a cornerstone for designing novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][4][5] Among the various substituted pyrazoles, those bearing a carboxylic acid group are of paramount importance. This functional group is not merely a structural component but a highly versatile chemical handle, providing a strategic entry point for extensive molecular diversification and the systematic exploration of structure-activity relationships (SAR).[6][7]

The conversion of the pyrazole carboxylic acid into amides, esters, amines, and other functionalities allows for the fine-tuning of critical drug properties such as potency, selectivity, solubility, and pharmacokinetic profiles. This guide provides an in-depth exploration of the key strategies for functionalizing this pivotal group, moving beyond simple procedural lists to explain the underlying chemical principles and the rationale behind methodological choices.

Section 1: Amide Bond Formation: The Workhorse of SAR Exploration

The formation of an amide bond is the most prevalent transformation of pyrazole carboxylic acids in drug discovery. The resulting pyrazole carboxamides are ubiquitous in bioactive molecules. The challenge in amide synthesis lies in the low electrophilicity of the carboxylic acid's carbonyl carbon, which necessitates an "activation" step to facilitate nucleophilic attack by an amine.

Causality of Amide Coupling Strategies

The choice of amidation strategy is dictated by the substrate's sensitivity, the scale of the reaction, and cost considerations. Two primary pathways are employed: the use of coupling agents for a one-pot reaction or conversion to a highly reactive acyl chloride intermediate.

  • Peptide Coupling Agents: This is the preferred method for sensitive or complex substrates, as it proceeds under mild conditions and minimizes side reactions and racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the generated acid.

  • Acyl Chloride Formation: This is a robust, cost-effective, two-step method suitable for less sensitive substrates and larger-scale synthesis. The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10][11] The isolated or in-situ generated acyl chloride is then treated with the desired amine.

Workflow for Selecting an Amidation Method

G start Start: Pyrazole Carboxylic Acid + Amine q1 Is the substrate sensitive to heat or strong acid/base? start->q1 coupling_agent Use Peptide Coupling Agent (e.g., HATU, HOBt/EDC) q1->coupling_agent  Yes acyl_chloride Convert to Acyl Chloride (e.g., SOCl2, (COCl)2) q1->acyl_chloride  No / Large Scale product Target Pyrazole Amide coupling_agent->product acyl_chloride->product G cluster_0 Reaction Pathway Acid Pyrazole-COOH DPPA DPPA, Et3N Azide Acyl Azide (in situ) Heat Heat (Δ) Isocyanate Isocyanate tBuOH t-BuOH Carbamate Boc-Protected Pyrazole-Amine DPPA->Azide Heat->Isocyanate tBuOH->Carbamate

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights to ensure the scientific integrity and success of your experiments.

Purification Workflow Overview

The purification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves a multi-step process to remove unreacted starting materials, byproducts, and other impurities. The general workflow is outlined below.

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography (Optional) start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Wash with aq. NaHCO3 or Na2CO3 start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Impurities aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate->aqueous_layer Product acidify Acidify with HCl (aq) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry dissolve Dissolve in Hot Solvent (e.g., Ethanol/Water) filter_dry->dissolve cool Cool Slowly dissolve->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals crystals->isolate column Silica Gel Column isolate->column elute Elute with appropriate solvent system column->elute collect Collect Pure Fractions elute->collect end Pure Product collect->end Final Pure Product

Caption: General purification workflow for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide

Question: My final product is an oil and will not crystallize. What should I do?

Answer:

This is a common issue that can arise from several factors:

  • Residual Solvent: Trace amounts of the extraction or reaction solvent can act as an impurity, preventing crystallization. Ensure your product is thoroughly dried under vacuum, possibly with gentle heating.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. If thorough drying does not induce crystallization, a more rigorous purification step is necessary. Consider column chromatography to separate the target compound from closely related impurities.[1]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.

  • Incorrect Solvent System for Recrystallization: The solvent system used for recrystallization might not be optimal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For bromo-pyrazole carboxylic acid derivatives, mixtures like ethanol/water are often effective.[2]

Question: My yield is significantly lower than expected after purification. What are the possible causes?

Answer:

Low recovery can be attributed to losses at various stages of the purification process:

  • Incomplete Extraction: During the acid-base extraction, if the pH of the aqueous layer is not sufficiently basic, the carboxylic acid will not be fully deprotonated and will remain in the organic layer. Conversely, during acidification, if the pH is not made sufficiently acidic, the product will not fully precipitate out of the aqueous solution.[3] It is recommended to adjust the pH to at least three units above the pKa of the acid during the base wash and three units below the pKa during acidification.[3]

  • Emulsion Formation: During the liquid-liquid extraction, vigorous shaking can lead to the formation of an emulsion, making layer separation difficult and causing product loss. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

  • Premature Crystallization during Hot Filtration: If recrystallizing, the solution may cool too quickly during filtration to remove insoluble impurities, causing the product to crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.

  • Using too much recrystallization solvent: This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.

Question: After purification, my TLC analysis still shows a persistent impurity spot. How can I remove it?

Answer:

A persistent impurity suggests that its polarity is very similar to your target compound, making separation by standard methods challenging. Here are some advanced strategies:

  • Optimize Column Chromatography: If you have already tried column chromatography, consider the following adjustments:

    • Solvent System Modification: For carboxylic acids, tailing on silica gel is a common issue. Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the eluent can suppress the deprotonation of your acidic product, leading to sharper bands and better separation.[4]

    • Gradient Elution: Instead of isocratic (constant solvent mixture) elution, a solvent gradient (gradually increasing the polarity of the eluent) can improve the separation of compounds with close Rf values.[5]

  • Alternative Purification Technique:

    • Recrystallization from a Different Solvent System: If you initially purified by chromatography, a subsequent recrystallization from a carefully chosen solvent system can remove the persistent impurity. Experiment with different solvent pairs to find one that selectively crystallizes your product.

    • Acid Addition Salt Formation: It has been shown that pyrazoles can be purified by converting them into acid addition salts, which can then be selectively crystallized from organic solvents.[6] This method can be effective for separating closely related pyrazole derivatives.

Frequently Asked Questions (FAQs)

Question: What is the best base to use for the acid-base extraction of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid?

Answer:

For extracting a carboxylic acid, a weak base is generally preferred to avoid potential side reactions like hydrolysis of any ester functionalities that might be present as impurities or in related compounds.[7] Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are excellent choices.[8][9] They are basic enough to deprotonate the carboxylic acid to its water-soluble carboxylate salt but are not so harsh as to cause unwanted reactions.

Question: How do I choose an appropriate solvent for recrystallization?

Answer:

The ideal recrystallization solvent should have the following properties:

  • It should not react with the compound to be purified.

  • It should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

  • It should dissolve impurities well at all temperatures or not at all.

  • It should be volatile enough to be easily removed from the purified crystals.

For bromo-pyrazole carboxylic acids, polar protic solvents or their mixtures are often good starting points. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then add a hot "anti-solvent" in which it is insoluble (e.g., water) dropwise until the solution becomes slightly cloudy.[2] Upon slow cooling, pure crystals should form.

Question: What are the potential common impurities in crude 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid?

Answer:

The impurities will largely depend on the synthetic route. However, some common possibilities include:

  • Unreacted Starting Materials: Such as the corresponding pyrazole ester if the synthesis involves a hydrolysis step.[10]

  • Regioisomers: Depending on the synthetic method, isomers with the bromo and ethyl groups in different positions on the pyrazole ring could be formed.

  • Over-brominated or Under-brominated Species: If the bromination step is not well-controlled, you might have di-bromo or non-brominated pyrazole species.[11]

  • Hydrolysis Byproducts: If harsh conditions are used, degradation of the pyrazole ring or loss of the carboxylic acid group (decarboxylation) could occur.[11]

Question: How should I store the purified 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid?

Answer:

Bromo-pyrazole compounds are generally stable.[12] However, as with most organic compounds, it is best to store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place to prevent degradation over time. For long-term storage, refrigeration is recommended.

References

Sources

Technical Support Center: Navigating the Challenge of Pyrazole-5-Carboxylic Acid Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth technical support and practical solutions for a common yet often frustrating challenge in organic synthesis: the unwanted decarboxylation of pyrazole-5-carboxylic acids during chemical transformations. As a class of compounds with significant importance in medicinal chemistry and materials science, ensuring their structural integrity during derivatization is paramount. This center is designed to equip you with the knowledge and protocols to mitigate this side reaction and improve your synthetic outcomes.

Understanding the Instability: Why Do Pyrazole-5-Carboxylic Acids Decarboxylate?

Pyrazole-5-carboxylic acids are prone to decarboxylation, particularly when subjected to heat, strong acids or bases, or certain metal catalysts. The underlying reason for this instability is the electronic nature of the pyrazole ring. The lone pair of the nitrogen at the 1-position can participate in a concerted mechanism that facilitates the loss of carbon dioxide, especially upon protonation or coordination to a metal.

This process can be a significant hurdle in common synthetic operations such as amide bond formation, esterification, and cross-coupling reactions, leading to reduced yields of the desired product and the formation of the corresponding decarboxylated pyrazole as a major byproduct.

Troubleshooting Guide & FAQs

This section addresses common issues encountered in the lab and provides actionable solutions.

Q1: I'm attempting an amide coupling with my pyrazole-5-carboxylic acid using EDC/HOBt and getting a significant amount of the decarboxylated byproduct. What's going wrong?

A: This is a very common issue. Standard carbodiimide-based coupling reactions with EDC/HOBt often require elevated temperatures to proceed at a reasonable rate, especially with less nucleophilic amines. This heat is a primary driver of decarboxylation. The acidic nature of the carboxylic acid itself and the reaction intermediates can also contribute to this side reaction.

Solution:

  • Switch to a lower-temperature coupling reagent. Uronium or phosphonium-based reagents such as HATU, HCTU, COMU, or PyBOP are generally more reactive and can facilitate amide bond formation at or below room temperature, thus minimizing thermal decarboxylation.

  • Control the reaction temperature. Ensure your reaction is maintained at a low temperature (e.g., 0 °C to room temperature) throughout the addition and stirring process.

  • Pre-activation. Consider a pre-activation step where the carboxylic acid and coupling reagent are stirred together for a short period (15-30 minutes) at a low temperature before adding the amine. This can sometimes improve the rate of the desired reaction over the decarboxylation pathway.

Q2: My Suzuki coupling reaction with a pyrazole-5-carboxylic acid is failing, and I'm mostly recovering the decarboxylated starting material. How can I fix this?

A: The conditions for Suzuki coupling, which often involve heat and a basic environment, are highly conducive to the decarboxylation of sensitive heteroaromatic carboxylic acids. Furthermore, the carboxylic acid moiety can interfere with the catalytic cycle of palladium.[1]

Solution:

  • Protect the carboxylic acid as an ester. This is the most common and effective strategy. Convert the carboxylic acid to a methyl or ethyl ester prior to the Suzuki coupling. The ester is generally stable to the coupling conditions and can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.

  • Use a milder base. Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄ or Cs₂CO₃, which can be effective in the catalytic cycle while being less harsh.[2]

  • Employ lower temperatures. Investigate modern palladium catalysts and ligand systems that can facilitate the coupling at lower temperatures.

  • Consider a "decarboxylative" Suzuki coupling. In some cases, the decarboxylation can be harnessed as part of the reaction. Specialized methods exist for the decarboxylative cross-coupling of heteroaromatic carboxylic acids, though these require specific catalysts and conditions.[3][4]

Q3: I'm trying to esterify my pyrazole-5-carboxylic acid under acidic conditions (e.g., Fischer esterification) and observing significant decomposition. What are my alternatives?

A: Fischer esterification, which uses a strong acid catalyst and heat, is often too harsh for sensitive substrates like pyrazole-5-carboxylic acids.

Solution:

  • Use diazomethane for methyl esters. For the preparation of methyl esters, reacting the carboxylic acid with diazomethane is a very mild and high-yielding method. However, diazomethane is toxic and explosive, requiring careful handling.

  • Mitsunobu reaction. The Mitsunobu reaction, using triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD), allows for the esterification to occur under mild, neutral conditions and at low temperatures.

  • Steglich esterification. This method uses a carbodiimide (like DCC or EDC) and a catalyst (like DMAP) to facilitate esterification at room temperature.[5] While effective, it's important to monitor the reaction to avoid potential side reactions associated with the carbodiimide.

Q4: Can the choice of base influence the rate of decarboxylation?

A: Absolutely. The choice and stoichiometry of the base are critical. While a base is necessary to deprotonate the carboxylic acid for many reactions, an excess of a strong base, particularly at elevated temperatures, can promote decarboxylation. The resulting carboxylate can also chelate to metal catalysts and inhibit their activity. For reactions like amide coupling, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is generally preferred over inorganic bases.

Preventative Strategies & Optimized Protocols

Success in working with pyrazole-5-carboxylic acids lies in choosing reaction conditions that favor the desired transformation kinetically, while minimizing the thermodynamic drive towards decarboxylation. This often means employing more modern, milder reagents and protocols.

Amide Coupling: Low-Temperature Protocols

The key to preventing decarboxylation in amide coupling is to facilitate the reaction at low temperatures. Modern coupling reagents are designed for high reactivity, allowing for efficient amide bond formation at or below room temperature.

Coupling ReagentTypical Reaction TemperatureRelative ReactivityPotential for DecarboxylationNotes
EDC/HOBtRoom Temperature to 50 °CModerateHighOften requires heat, increasing decarboxylation risk.
HATU0 °C to Room TemperatureVery HighLowHighly effective for hindered and electron-deficient amines.
HCTU0 °C to Room TemperatureVery HighLowSimilar to HATU, often a more cost-effective alternative.
COMU0 °C to Room TemperatureVery HighLowGood solubility and high reactivity.[6]
PyBOP0 °C to Room TemperatureHighLow to ModeratePhosphonium-based reagent, avoids guanidinylation side products.

This protocol is suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.

Materials:

  • Pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • Dissolve the pyrazole-5-carboxylic acid in anhydrous DMF.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise and stir for an additional 15-30 minutes at 0 °C for pre-activation.

  • Add the amine (neat or as a solution in a small amount of DMF).

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki Coupling: The Ester Protection Strategy

To circumvent decarboxylation and catalyst inhibition in Suzuki couplings, the most reliable strategy is to protect the carboxylic acid as an ester.

G cluster_0 Part 1: Esterification cluster_1 Part 2: Suzuki Coupling cluster_2 Part 3: Hydrolysis (Optional) start Pyrazole-5-carboxylic Acid ester Methyl/Ethyl Pyrazole-5-carboxylate start->ester Mild Esterification (e.g., SOCl₂/MeOH or Mitsunobu Reaction) suzuki_product Coupled Pyrazole Ester ester->suzuki_product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Arylboronic Acid Heat (if necessary) final_product Final Coupled Pyrazole Carboxylic Acid suzuki_product->final_product LiOH or NaOH THF/H₂O

Caption: Workflow for Suzuki coupling of pyrazole-5-carboxylic acids.

Materials:

  • Pyrazole-5-carboxylic acid (1.0 equiv)

  • Methanol (as solvent)

  • Thionyl chloride (SOCl₂) (1.5-2.0 equiv)

Procedure:

  • Suspend the pyrazole-5-carboxylic acid in methanol at 0 °C.

  • Slowly add thionyl chloride dropwise to the suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC or LC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the methyl ester, which can often be used in the next step without further purification.

Visualizing the Problem: The Decarboxylation Mechanism

Understanding the mechanism of decarboxylation is key to designing strategies to prevent it. The process is often facilitated by protonation of the pyrazole ring, which creates a more favorable electronic arrangement for the elimination of CO₂.

G cluster_0 Decarboxylation Pathway start Pyrazole-5-carboxylic Acid protonated Protonated Intermediate (on N or C) start->protonated H⁺ (Acid) or M⁺ (Metal Catalyst) ylide Zwitterionic Intermediate protonated->ylide Tautomerization/ Electron Push decarboxylated Decarboxylated Pyrazole ylide->decarboxylated Elimination co2 CO₂ ylide->co2

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

Conclusion

The decarboxylation of pyrazole-5-carboxylic acids is a significant challenge, but it is one that can be overcome with a rational approach to reaction design. By understanding the underlying mechanisms of this unwanted side reaction and by selecting the appropriate reagents and conditions, particularly those that allow for milder and lower-temperature transformations, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a starting point for troubleshooting and optimizing your reactions. For further assistance, please do not hesitate to contact our technical support team.

References

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. National Institutes of Health (NIH). Available at: [Link]

  • Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Google Patents.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. Available at: [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). Available at: [Link]

Sources

challenges in the scale-up synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. This guide is structured to address common challenges through a practical, question-and-answer format, ensuring you not only understand the "how" but also the critical "why" behind each experimental choice.

Overview of Synthetic Pathway

The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is typically a multi-step process. A common and logical route involves the formation of an ethyl pyrazole-5-carboxylate core, followed by bromination at the C4 position and subsequent hydrolysis of the ester to the final carboxylic acid. Each step presents unique challenges, particularly during scale-up.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization & Hydrolysis A Starting Materials (e.g., Diethyl 2-ethoxymethylenemalonate) B Ethyl 1-ethyl-1H-pyrazole-5-carboxylate A->B Cyclization & N-Ethylation C Ethyl 4-bromo-1-ethyl-1H- pyrazole-5-carboxylate B->C Bromination D 4-Bromo-1-ethyl-1H- pyrazole-5-carboxylic acid C->D Hydrolysis

Caption: General synthetic workflow for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The challenges are categorized by the synthetic step.

Part 1: Bromination of the Pyrazole Ring

The electrophilic bromination of the pyrazole core is a critical step. The electron-rich pyrazole ring is activated towards substitution, but controlling selectivity and ensuring safety are paramount during scale-up.

Q1: My bromination reaction is sluggish or incomplete, resulting in low yield. What are the primary causes?

A1: An incomplete bromination reaction can typically be traced back to three factors: the quality of the brominating agent, insufficient reaction temperature, or poor solubility of the starting material.

  • Reagent Quality: N-Bromosuccinimide (NBS) is a common reagent for this transformation. However, its stability can be an issue. Over time, NBS can degrade, leading to a lower-than-expected amount of active bromine. It is crucial to use a fresh, high-purity batch of NBS. Before use, its purity and assay should be verified.[1]

  • Reaction Conditions: The reaction should be monitored by a suitable analytical method like TLC or UPLC to track the consumption of the starting material.[2] If the reaction stalls, a gentle increase in temperature (e.g., from 0 °C to room temperature) can help drive it to completion.[3]

  • Solvent Choice & Solubility: Ensure your starting material, ethyl 1-ethyl-1H-pyrazole-5-carboxylate, is fully dissolved in the chosen solvent. On a large scale, localized concentration gradients due to poor mixing can lead to incomplete reactions. Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often used due to their good solvating properties for both the substrate and NBS.[2][3]

Q2: I'm observing the formation of di-brominated or other impurities. How can I improve the selectivity for mono-bromination at the C4 position?

A2: Selectivity is a classic challenge in bromination chemistry. The key is to precisely control the reaction stoichiometry and conditions.

  • Stoichiometry Control: Use of a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS) is common to ensure full conversion of the starting material. However, a large excess can lead to the formation of di-brominated byproducts. Accurate weighing and charging of reagents are critical.

  • Controlled Reagent Addition: On a large scale, adding the brominating agent in one portion can create localized "hot spots" with high concentrations of the reagent, leading to over-bromination. It is highly recommended to add the brominating agent portion-wise or as a solution via a dropping funnel over a period of time.[3] This maintains a low, steady concentration of the brominating agent, favoring the desired mono-bromination.

  • Temperature Management: Run the reaction at a controlled, low temperature (e.g., 0 °C).[3] Exothermic events can increase the reaction rate uncontrollably and reduce selectivity. A robust reactor cooling system is essential for scale-up.

Q3: My process development team has raised safety concerns about using N-Bromosuccinimide (NBS) with Dimethylformamide (DMF) on a multi-kilogram scale. Are these concerns valid, and what are safer alternatives?

A3: Yes, the concerns are highly valid and critically important. The combination of NBS and DMF is known to be hazardous and can lead to thermal runaway reactions, especially on a large scale.[1][4] DMF is not merely a solvent in this context; it can react exothermically with NBS, particularly in the presence of impurities or at elevated temperatures.[5]

Safer Alternative Strategies:

  • Solvent Replacement: Replace DMF with a more suitable solvent. Acetonitrile has been widely adopted as a safer alternative for brominations with NBS due to its higher stability and the absence of a significant exotherm.[5]

  • In-Situ Bromine Generation: A highly recommended approach for large-scale operations is the in-situ generation of bromine. This avoids the storage and handling of large quantities of hazardous reagents like liquid bromine or unstable solids like NBS. A common method is the oxidation of a bromide salt (like KBr or HBr) with an oxidant (like sodium hypochlorite) in a continuous flow reactor. The generated bromine is immediately consumed in the reaction stream, minimizing risk.[6] This method offers superior safety, control, and often leads to cleaner reactions.

ParameterBatch (NBS/DMF)Batch (NBS/Acetonitrile)Flow (In-situ Br2)
Safety High risk of thermal runaway[1][4]Lower risk, better thermal stabilityInherently safer, minimal reagent accumulation[6]
Handling Solid handling challenges on scale[1]Solid handling challengesPumping of liquid streams, easier automation
Control Poor control over exothermsModerate controlExcellent temperature and stoichiometry control
Byproducts Potential for solvent-related impuritiesCleaner profileTypically very clean, inorganic byproducts
Part 2: Hydrolysis of the Ethyl Ester

The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. While seemingly straightforward, this step can be problematic on a large scale, affecting yield and purity.

Q1: The hydrolysis of my ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is not going to completion. How can I improve the conversion?

A1: Incomplete hydrolysis is often due to insufficient base, poor solubility, or inadequate reaction time/temperature.

  • Stoichiometry of Base: The reaction consumes a stoichiometric amount of base (e.g., NaOH or KOH). On a large scale, it is advisable to use a moderate excess of the base (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion and to account for any acidic impurities.

  • Phase Transfer Issues: The starting ester may have limited solubility in the aqueous base. This creates a biphasic system where the reaction only occurs at the interface, slowing it down considerably. The use of a co-solvent like ethanol or THF can create a homogeneous solution, dramatically increasing the reaction rate.

  • Temperature and Time: Heating the reaction mixture under reflux is a standard procedure to increase the rate of hydrolysis.[7] Monitor the reaction progress via HPLC to determine the optimal reaction time.

Q2: During workup, I am experiencing low recovery of my final carboxylic acid product. What are the likely causes?

A2: Low recovery after hydrolysis is almost always related to the product isolation step, which involves acidification and extraction or filtration.

  • Incorrect pH for Precipitation: The carboxylic acid is soluble in its carboxylate salt form at high pH. To precipitate the product, the reaction mixture must be carefully acidified with a strong acid (e.g., HCl, H2SO4). You must acidify to a pH well below the pKa of your carboxylic acid (typically pH 2-3) to ensure complete protonation and precipitation. Check the pH of the aqueous layer with a pH meter, not just paper.

  • Emulsion Formation: During the extractive workup after acidification, emulsions can form, trapping your product between the aqueous and organic layers. To break emulsions, you can add brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[8]

  • Product Solubility: The final carboxylic acid may have some solubility in water. After filtration, washing the filter cake with a large volume of water can lead to yield loss. Wash with a minimal amount of cold water or an appropriate anti-solvent.

Hydrolysis_Troubleshooting cluster_reaction Reaction Issues cluster_workup Workup Issues start Low Yield After Hydrolysis check_reaction Is Hydrolysis Complete? (Check by HPLC/TLC) start->check_reaction check_workup Is Workup Efficient? check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Workup Problem check_workup->workup_issue sol_A Increase base equivalents incomplete->sol_A sol_B Add co-solvent (EtOH/THF) incomplete->sol_B sol_C Increase temp/time incomplete->sol_C sol_D Adjust pH to ~2 for precipitation workup_issue->sol_D sol_E Use brine to break emulsions workup_issue->sol_E sol_F Minimize water wash of product workup_issue->sol_F

Caption: Decision tree for troubleshooting low yields in the hydrolysis step.

Experimental Protocols

The following are representative protocols. They should be optimized for your specific equipment and scale.

Protocol 1: Bromination using NBS in Acetonitrile (Safer Alternative)
  • Setup: Charge a dry, inerted reactor, equipped with a mechanical stirrer, thermometer, and addition funnel, with ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) and acetonitrile (10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath.

  • NBS Addition: Dissolve N-Bromosuccinimide (1.1 eq) in acetonitrile (5 volumes) and charge it to the addition funnel.

  • Reaction: Add the NBS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the mixture at 0-5 °C for an additional hour after the addition is complete. Monitor the reaction by TLC/UPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution. Separate the organic layer, wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate.

Protocol 2: Saponification (Ester Hydrolysis)
  • Setup: Charge a reactor with the crude ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq), ethanol (5 volumes), and a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC/UPLC.

  • Cooling & Solvent Removal: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water (10 volumes) and cool to 0-5 °C. Slowly add 6M hydrochloric acid with vigorous stirring until the pH of the solution is 2-3. A precipitate should form.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour. Collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold water. Dry the product under vacuum to a constant weight to yield 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

References

  • Organic Syntheses. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. Retrieved from [Link]

  • Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ACS Publications. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (n.d.). Hydrolysis of Esters in Subcritical and Supercritical Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Retrieved from [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 23 No. 9. Retrieved from [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

  • NIH. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-5-carboxylic acid (84);.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved from [Link]

  • Chemical Register. (n.d.). 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

minimizing impurities in the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity profiling, minimization, and troubleshooting. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Purity

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Its utility, however, is contingent on its purity. The multi-step synthesis required for its preparation presents several challenges where side reactions can lead to a variety of impurities. These impurities can complicate downstream applications, affect biological activity, and create regulatory hurdles. This guide provides a structured approach to identifying and mitigating these issues at each critical stage of the synthesis.

Overview of the Synthetic Pathway

A common and logical synthetic route involves three primary stages: pyrazole ring formation, regioselective N-alkylation, and regioselective bromination, followed by a final hydrolysis step. Understanding the potential pitfalls at each juncture is key to achieving high purity.

Caption: General synthetic workflow for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each question is designed to tackle a specific impurity or yield issue, providing both a direct solution and the scientific rationale.

Part 1: N-Ethylation and Regioselectivity

The alkylation of the pyrazole nitrogen is often the most critical step for controlling isomer impurities. Pyrazole itself exists as a mixture of tautomers, and alkylation can occur at either nitrogen, leading to N1 and N2 isomers.

Q1: My N-ethylation step is producing a mixture of 1-ethyl and 2-ethyl isomers. How can I improve the regioselectivity for the desired 1-ethyl product?

Answer: Achieving high regioselectivity in pyrazole N-alkylation is a known challenge and depends on a delicate balance of steric and electronic factors.[3][4][5] The key is to manipulate the reaction conditions to favor alkylation at the N1 position.

Causality: The N1 position is generally more sterically hindered, especially with a substituent at the 5-position (the carboxylate group). However, the electronic properties of the two nitrogen atoms are quite similar.[5] By using a bulkier base or modifying the solvent, you can enhance the steric influence, thereby directing the ethyl group to the less hindered N1 position.

Recommended Protocol:

  • Deprotonation: Suspend Ethyl 4-bromopyrazole-5-carboxylate in a polar aprotic solvent like DMF or THF. Add a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) portion-wise at 0 °C. The formation of the pyrazolate anion is crucial.

  • Alkylation: After stirring for 30-60 minutes, add the ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

Troubleshooting Table: N-Ethylation Conditions

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale for Improvement
Base K₂CO₃, Cs₂CO₃NaH, t-BuOKStronger, non-nucleophilic bases fully deprotonate the pyrazole, creating a more defined nucleophile. Weaker bases can lead to an equilibrium that allows for alkylation on both nitrogens.[4]
Solvent Ethanol, MethanolTHF, Dioxane, DMFAprotic solvents are preferred as they do not solvate the pyrazolate anion as strongly as protic solvents, increasing its nucleophilicity.
Temperature Room Temperature or Reflux0 °C to Room TemperatureLower temperatures increase the kinetic control of the reaction, favoring the sterically less hindered product pathway.
Ethylating Agent Ethyl BromideEthyl Iodide, Diethyl SulfateEthyl iodide is more reactive than ethyl bromide, allowing for lower reaction temperatures and shorter reaction times, which can minimize side reactions.

Q2: I'm observing a significant amount of unreacted pyrazole starting material even after prolonged reaction times. What could be the cause?

Answer: This issue typically points to incomplete deprotonation or a deactivated ethylating agent.

  • Insufficient Base: Ensure you are using at least 1.05 to 1.1 equivalents of a strong base like NaH. The pyrazole proton is acidic, but requires a sufficiently strong base for complete removal.

  • Moisture: Sodium hydride reacts violently with water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Any moisture will quench the base, rendering it ineffective.

  • Quality of Ethylating Agent: Ethyl iodide can degrade over time, releasing iodine (visible as a brown tint). If degraded, wash it with a sodium thiosulfate solution, dry it, and distill before use.

Part 2: Bromination Selectivity

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, controlling the position of bromination is essential.

Q3: The bromination of my ethyl 1-ethyl-1H-pyrazole-5-carboxylate is yielding di-brominated products and other isomers. How can I exclusively obtain the 4-bromo product?

Answer: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack.[6][7][8] The formation of byproducts suggests the reaction conditions are too harsh or the stoichiometry is incorrect.

Causality: The N1-ethyl and C5-carboxylate groups are electron-withdrawing, which deactivates the ring somewhat compared to unsubstituted pyrazole. This inherent deactivation helps prevent over-bromination. Using a mild and controlled source of electrophilic bromine is critical.

Recommended Protocol:

  • Reagent Selection: Use N-Bromosuccinimide (NBS) as the brominating agent. NBS provides a low, steady concentration of electrophilic bromine, which is ideal for selective monobromination.[7] Direct use of liquid bromine (Br₂) is highly reactive and more likely to cause over-bromination.[9]

  • Solvent and Temperature: Dissolve the pyrazole substrate in a suitable solvent like acetonitrile or dichloromethane. Perform the reaction at room temperature or slightly below (0-5 °C) to moderate the reaction rate.

  • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of NBS. Adding a significant excess will inevitably lead to di-brominated impurities.

  • Monitoring: Monitor the reaction closely with TLC. The reaction is often complete within a few hours. Upon completion, quench any remaining NBS with a mild reducing agent like sodium bisulfite solution.

Bromination_Troubleshooting start Problem: Low Selectivity in Bromination cause1 Cause 1: Reagent Too Reactive Use of liquid Br₂ start->cause1 cause2 cause2 start->cause2 cause3 Cause 3: High Temperature Reaction run at reflux start->cause3 sol1 Solution: Use Mild Reagent Switch to N-Bromosuccinimide (NBS) cause1->sol1 sol2 Solution: Control Stoichiometry Use 1.0-1.05 eq. of NBS cause2->sol2 sol3 Solution: Lower Temperature Run reaction at 0 °C to RT cause3->sol3

Caption: Troubleshooting logic for poor regioselectivity in the bromination step.

Part 3: Ester Hydrolysis and Final Product Stability

The final step, converting the ethyl ester to a carboxylic acid, seems straightforward but can be a source of impurities if not handled correctly.

Q4: During the final hydrolysis step, I'm observing low yields and the formation of a byproduct that appears to be decarboxylated. How can I prevent this?

Answer: Decarboxylation of pyrazole-5-carboxylic acids can occur under harsh acidic or thermal conditions.[10][11][12] The goal is to achieve complete hydrolysis of the ester without providing enough energy to cleave the C-C bond of the carboxylic acid.

Causality: The mechanism of decarboxylation often involves the protonation of the pyrazole ring, which can stabilize the carbanion formed upon loss of CO₂. High temperatures significantly accelerate this process.

Recommended Protocol (Basic Hydrolysis):

  • Saponification: Dissolve the ethyl ester in a mixture of ethanol and water. Add 2-3 equivalents of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Temperature Control: Stir the mixture at room temperature or gently heat to 40-50 °C. Avoid vigorous refluxing. LiOH is often preferred as it can effectively hydrolyze esters at lower temperatures.

  • Acidification: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture in an ice bath. Slowly and carefully acidify with cold 1M HCl until the pH is ~2-3. The product will precipitate out as a solid.

  • Isolation: Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum at a low temperature (<50 °C).

Key Impurities and Purification Strategies

Impurity NameStructure SketchOriginRecommended Purification Method
Ethyl 4-bromo-2-ethyl-1H-pyrazole-5-carboxylate Isomer of IntermediateN-Ethylation StepSilica Gel Chromatography: The two isomers often have different polarities and can be separated. A hexane/ethyl acetate gradient is typically effective.
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Unreacted IntermediateIncomplete BrominationRecrystallization: The brominated product is generally less soluble than the starting material. Recrystallization from an ethanol/water or isopropanol/water mixture can effectively remove this impurity.
4-Bromo-1-ethyl-1H-pyrazole Decarboxylation ProductHarsh HydrolysisAcid/Base Extraction: Dissolve the crude product in a dilute base (e.g., NaHCO₃ solution). The desired carboxylic acid will form the soluble carboxylate salt, while the neutral decarboxylated impurity will not. Wash the aqueous layer with ethyl acetate to remove the impurity, then re-acidify the aqueous layer to precipitate the pure product.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Dar, A. M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved January 25, 2026, from [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 139. Retrieved January 25, 2026, from [Link]

  • Gkizis, P. L., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Regioselectivity of pyrazole bromination. (n.d.). Reddit. Retrieved January 25, 2026, from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
  • Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
  • Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid. (n.d.). Google Patents.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 25, 2026, from [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (n.d.). European Patent Office. Retrieved January 25, 2026, from [Link]

  • The Bromination of Pyrazabole. (n.d.). DTIC. Retrieved January 25, 2026, from [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Stability and Degradation of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under acidic and basic stress conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate challenges, interpret your results, and ensure the integrity of your stability studies.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during forced degradation studies of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying chemical principles.

Scenario 1: Poor Mass Balance in Acidic Degradation Study

Question: I've conducted a forced degradation study of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in 1N HCl at 80°C. My HPLC analysis shows a significant loss of the parent peak, but the peak area of the expected decarboxylated product, 4-Bromo-1-ethyl-1H-pyrazole, does not account for the loss. My overall mass balance is less than 90%. What could be happening?

Answer:

Poor mass balance in forced degradation studies often points to the formation of non-UV active products, highly retained or non-eluting compounds on your HPLC column, or volatile degradation products. Let's break down the possibilities and how to investigate them.

Causality and Troubleshooting Workflow:

The primary expected degradation pathway under these conditions is decarboxylation.[1][2][3] However, the harsh conditions might be promoting secondary degradation pathways or the formation of unexpected products.

G A Poor Mass Balance Observed B Hypothesis 1: Formation of Volatile Degradants A->B C Hypothesis 2: Formation of Non-UV Active Products A->C D Hypothesis 3: Formation of Polar, Non-eluting Products A->D E Troubleshooting: Headspace GC-MS Analysis B->E F Troubleshooting: LC-MS Analysis C->F G Troubleshooting: Modify HPLC Method (Gradient & Mobile Phase) D->G H Identify Volatile Products (e.g., CO2) E->H I Identify Products Lacking Chromophore F->I J Elute Highly Retained Species G->J G cluster_0 Primary Pathway cluster_1 Secondary Pathway A 4-Bromo-1-ethyl-1H-pyrazole- 5-carboxylic acid B 4-Bromo-1-ethyl-1H-pyrazole A->B Decarboxylation (OH-, Δ) C 4-Bromo-1-ethyl-1H-pyrazole- 5-carboxylic acid D 4-Hydroxy-1-ethyl-1H-pyrazole- 5-carboxylic acid C->D SNAr (OH-, Δ) G Start 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid Product 4-Bromo-1-ethyl-1H-pyrazole + CO2 Start->Product H+, Δ (Decarboxylation) G A Ethyl 4-Bromo-1-ethyl-1H-pyrazole- 5-carboxylate B 4-Bromo-1-ethyl-1H-pyrazole- 5-carboxylate salt A->B Saponification (OH-) C Further Degradation (Decarboxylation, SNAr) B->C

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Chloropyrazole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrazoles, in particular, are privileged structures in a multitude of commercial drugs and agrochemicals. Their C-4 position is a common site for modification, often accomplished via palladium-catalyzed cross-coupling reactions. The choice of the halogen at this position—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, cost, and the overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 4-bromo- and 4-chloropyrazole derivatives in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of their differential reactivity and provide supporting experimental data and detailed protocols to guide your synthetic endeavors.

The Decisive Step: Understanding the C-X Bond in Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This order is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), making the latter easier to break.

This difference is most critical in the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex. During this step, the C-X bond is cleaved, and the palladium center is oxidized to Pd(II). The lower BDE of the C-Br bond means that 4-bromopyrazoles typically undergo oxidative addition more readily and under milder conditions than their 4-chloro counterparts. Consequently, 4-chloropyrazoles are often considered more "challenging" substrates, requiring more specialized, highly active catalysts, and more forcing reaction conditions to achieve comparable results.

Diagram 1: The critical oxidative addition step and the influence of the C-X bond.

Comparative Performance: Experimental Data

The theoretical difference in reactivity is borne out in experimental practice. While modern, highly active catalyst systems have made the coupling of aryl chlorides more routine, 4-bromopyrazoles remain the more reactive and often higher-yielding substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and boronic acids or their esters. While direct side-by-side comparisons for pyrazoles are scarce, the literature indicates that 4-bromopyrazoles react under more standard conditions. A study on halogenated aminopyrazoles revealed that while both bromo and chloro derivatives are effective, the iodo analogues are more prone to a dehalogenation side reaction, suggesting that for some scaffolds, bromo and chloro derivatives can be superior choices.[1]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Halopyrazole SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Phenyl-4-bromo-1H-pyrazolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O851295[2]
1,3,5-Trimethyl-4-bromopyrazolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane1001894[3]
Halogenated Aminopyrazole (Cl)Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1001685[1]

As the table suggests, robust catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos are often employed to facilitate the challenging activation of the C-Cl bond.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is highly sensitive to the reactivity of the aryl halide. 4-Bromopyrazoles are routinely used and couple efficiently under standard Sonogashira conditions. In contrast, their 4-chloro counterparts are significantly less reactive and often require specialized, copper-free conditions with highly active palladium catalysts to prevent side reactions like alkyne homocoupling (Glaser coupling).[4]

Table 2: Representative Sonogashira Coupling Conditions

Halopyrazole SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazolePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60290[5]
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydePd(OAc)₂ / SPhos / CuIi-Pr₂NHDioxane80287
Generic Aryl Chloride (Copper-Free)[PdCl₂(CH₃CN)₂] / LigandCs₂CO₃Acetonitrile70-90-High[4]
Buchwald-Hartwig Amination

The palladium-catalyzed amination of aryl halides provides a direct route to N-aryl compounds. In a direct comparative study involving the C-4 amination of 1-tritylpyrazoles, the difference in reactivity between the bromo and chloro derivatives is explicitly demonstrated.

Table 3: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles with Piperidine

Halopyrazole SubstrateCatalyst (5 mol%)Ligand (20 mol%)Base (2.0 eq)SolventTemp. (°C)Time (h)Yield (%)
4-Bromo -1-tritylpyrazolePd(dba)₂tBuDavePhosNaOt-BuToluene902460
4-Chloro -1-tritylpyrazolePd(dba)₂tBuDavePhosNaOt-BuToluene9024NR *

*NR = No Reaction Reported.

This data clearly illustrates the superior reactivity of the 4-bromopyrazole under these conditions, with the 4-chloro analogue failing to produce the desired product. This underscores the necessity of careful catalyst and condition screening when working with less reactive chloro-heteroaromatics.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points. The causality behind key steps is explained to empower researchers to troubleshoot and adapt these methods effectively.

Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction

Coupling_Workflow start Start prep Reaction Setup (Inert Atmosphere) start->prep 1 reagents Add Substrates, Catalyst, Ligand, and Base prep->reagents 2 solvent Add Anhydrous, Degassed Solvent reagents->solvent 3 reaction Heat to Reaction Temperature solvent->reaction 4 monitor Monitor Progress (TLC, LC-MS) reaction->monitor 5 workup Aqueous Workup & Extraction monitor->workup 6 Reaction Complete purify Purification (Column Chromatography) workup->purify 7 end Characterize Pure Product purify->end 8

Diagram 2: A generalized workflow for executing palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

This protocol is adapted from a procedure for the synthesis of 4-aryl-1H-pyrazoles.[2]

Rationale: The use of a Pd(PPh₃)₄ catalyst provides a reliable source of Pd(0). The three-phase solvent system with a phase-transfer catalyst is not always necessary but can be effective. An aqueous base like Na₂CO₃ is mild and generally effective for reactive bromides.

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-1-phenyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, ensuring the final mixture is homogeneous at reflux). Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-arylpyrazole.

Protocol 2: Buchwald-Hartwig Amination of a 4-Chloropyrazole Derivative

This protocol is a generalized starting point for challenging aryl chlorides, requiring a highly active catalyst system.

Rationale: The activation of a C-Cl bond requires a more potent catalyst. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) generates a highly active, monoligated L-Pd(0) species in situ. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.

Methodology:

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add the 4-chloropyrazole derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable biarylphosphine ligand (e.g., XPhos, 0.045 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.2 eq).

  • Atmosphere Exchange: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions can be significantly slower than with bromides.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between a 4-bromo- and a 4-chloropyrazole derivative is a trade-off between reactivity and substrate cost/availability.

  • 4-Bromopyrazoles are the substrates of choice for rapid reaction optimization and high yields under standard, milder cross-coupling conditions. Their lower C-Br bond energy facilitates the critical oxidative addition step, making them broadly compatible with a wide range of standard palladium catalysts.

  • 4-Chloropyrazoles , while more economical and often more readily available, present a greater synthetic challenge. Their successful coupling is achievable but necessitates the use of modern, highly active catalyst systems, often featuring bulky, electron-rich biarylphosphine ligands, stronger bases, and higher reaction temperatures.

For initial discovery efforts where speed and reliability are paramount, 4-bromopyrazoles are recommended. For process development and large-scale synthesis where cost is a major driver, the initial investment in optimizing conditions for a 4-chloropyrazole substrate can be highly advantageous.

References

  • Nolan, S. P., & Organ, M. G. (2006). N-Heterocyclic Carbene (NHC) Palladium(II) Dihalide-1-Methyl-3-Butylimidazolium Chloride Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Yadav, J. S., Reddy, B. V. S., & Rao, G. S. (2009). A simple and efficient protocol for the synthesis of 4-aryl-1H-pyrazoles by Suzuki–Miyaura cross coupling reaction. Tetrahedron Letters, 50(47), 6525-6528.
  • Bonacorso, H. G., et al. (2017). Synthesis and functionalization of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles via Sonogashira coupling. Journal of Fluorine Chemistry, 203, 114-123.
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • Bräse, S., et al. (2012). Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction. Beilstein Journal of Organic Chemistry, 8, 2235-2241.
  • [Reference not found in search results]
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • Krasavin, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12359.
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.

Sources

Navigating the Bioactive Landscape of Pyrazoles: A Comparative Guide to 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological potential of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid , placing it in the context of other functionally substituted pyrazoles. While direct comparative experimental data for this specific molecule is nascent, this document synthesizes existing knowledge on pyrazole structure-activity relationships (SAR) to forecast its probable bioactive profile and outlines the experimental pathways to validate these predictions.

The Pyrazole Core: A Foundation for Diverse Biological Activity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic and structural character, making the pyrazole ring a versatile scaffold in drug design. The biological activities associated with pyrazole derivatives are extensive, encompassing antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The specific nature and potency of these activities are intricately linked to the type and position of substituents on the pyrazole ring.

Deconstructing 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid: A Structural Perspective

To understand the potential bioactivity of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, we must consider the contribution of its key structural features:

  • The Pyrazole-5-carboxylic acid Moiety: The carboxylic acid group at the 5-position is a significant feature. It can act as a hydrogen bond donor and acceptor, potentially engaging in crucial interactions with biological targets.[3] Its presence often influences the pharmacokinetic properties of the molecule.

  • The N1-Ethyl Group: The ethyl group at the N1 position contributes to the lipophilicity of the molecule, which can impact its ability to cross cell membranes. The nature of the substituent at this position is a critical determinant of biological activity.

  • The C4-Bromo Substituent: The bromine atom at the C4 position is perhaps the most influential substituent in determining the specific biological activities of this molecule. Halogen atoms, particularly bromine, are known to enhance the potency of many bioactive compounds through various mechanisms, including halogen bonding and by modulating the electronic properties of the ring. Studies on other pyrazoles have shown that the presence of a bromo group at the 4-position can lead to significant cytotoxic effects.[4]

Comparative Biological Activity: An Evidence-Based Projection

While direct head-to-head experimental data for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is limited, we can extrapolate its likely activities based on published data for structurally related pyrazoles.

Anticancer Potential

The pyrazole scaffold is a well-established pharmacophore in oncology. Numerous pyrazole derivatives have been investigated as inhibitors of various protein kinases and other cancer-related targets.

Structure-Activity Relationship Insights: Studies on pyrazolo[3,4-b]pyridine analogues have demonstrated that halogen substitution on a phenyl ring attached to the pyrazole core influences antiproliferative activity. For instance, a 4-bromophenyl derivative showed greater activity against the MCF-7 breast cancer cell line compared to its 3-bromophenyl counterpart, highlighting the importance of the substituent's position.[5] Furthermore, the presence of a bulkier substituent like a bromo group was more effective than a chloro group in the same position.[5]

Projected Activity: Based on these findings, the 4-bromo substitution on the pyrazole ring of our target compound is anticipated to confer significant cytotoxic activity. The precise potency will likely depend on the specific cancer cell line and the molecular targets involved.

Supporting Experimental Data from Analogues:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine with 4-bromophenylMCF-7Not specified, but more active than 3-bromo analog[5]
Pyrazole-hydrazide derivativeB16-F100.49 ± 0.07[6]
Pyrazole-hydrazide derivativeMCF-70.57 ± 0.03[6]
Pyrazole containing amide derivativeHCT-1161.1[6]
Pyrazole containing amide derivativeHuh-71.6[6]
Pyrazole containing amide derivativeMCF-73.3[6]

This table presents data for various pyrazole derivatives to illustrate the range of anticancer activity within this class of compounds.

Antimicrobial and Antifungal Activity

Pyrazole derivatives have shown considerable promise as antimicrobial and antifungal agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Structure-Activity Relationship Insights: Research on novel pyrazole-4-carboxamide derivatives has revealed that specific substitutions can lead to potent fungicidal activity, in some cases exceeding that of commercial fungicides.[7] The introduction of a bromo group has been shown to be a viable strategy in the design of antimicrobial agents.[8][9] For instance, a bromophenyl-substituted pyrazole carboximidamide hydrochloride demonstrated antimicrobial and antibiofilm activities against Salmonella species.[9] Another study on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates found that a derivative with a 4-bromo-2-chlorophenyl group at the 5-position was more active against C. parapsilosis than the reference drug fluconazole.[5]

Projected Activity: The presence of the 4-bromo substituent on the pyrazole ring, combined with the carboxylic acid moiety, suggests that 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a strong candidate for possessing both antibacterial and antifungal properties.

Supporting Experimental Data from Analogues:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazine carboxamide derivative (5d)XDR S. Typhi6.25[8]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 (µmol/mL)[5]
Bromophenyl-substituted pyrazole carboximidamide HClSalmonella spp.Showed activity[9]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious bacteria62.5–125[7]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious fungi2.9–7.8[7]

This table presents Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against different microbial strains.

Experimental Protocols for Validation

To empirically determine the biological activity of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid and enable a direct comparison with other pyrazoles, the following standardized experimental protocols are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, PC-3, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid and other pyrazole comparators for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start cell_plating Plate Cancer Cells in 96-well plates start->cell_plating incubation1 Incubate 24 hours cell_plating->incubation1 compound_treatment Treat with Pyrazole Compounds incubation1->compound_treatment incubation2 Incubate 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 2-4 hours mtt_addition->incubation3 solubilization Add Solubilizing Agent (DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Serial Dilution: Perform serial two-fold dilutions of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid and comparator compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Pyrazole Compounds prepare_inoculum->serial_dilution inoculation Inoculate Microtiter Plates serial_dilution->inoculation incubation Incubate Plates inoculation->incubation determine_mic Determine Minimum Inhibitory Concentration (MIC) incubation->determine_mic end End determine_mic->end

Caption: Workflow for broth microdilution antimicrobial testing.

Conclusion and Future Directions

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid represents a promising, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. Based on established structure-activity relationships, it is predicted to exhibit significant anticancer and antimicrobial properties, largely attributable to its 4-bromo substitution.

This guide serves as a foundational document for researchers interested in this compound. The provided experimental protocols offer a clear and standardized approach to validating its predicted biological activities and quantitatively comparing its performance against other pyrazole-based compounds. Such studies are crucial for elucidating its mechanism of action and for the potential development of novel therapeutic agents. The continued exploration of substituted pyrazoles, guided by rational design and robust biological evaluation, will undoubtedly pave the way for new discoveries in drug development.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. MySkinRecipes. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. De Gruyter. [Link]

  • Novel pyrazole-4-carboxamides containing a piperazine moiety: Synthesis, crystal structure, antifungal activity, molecular docking, DFT and ESP calculations. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Semantic Scholar. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. [Link]

  • 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. SpectraBase. [Link]

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: The unambiguous structural confirmation of novel synthetic compounds is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth, multi-technique spectroscopic workflow for the structural verification of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole of interest in medicinal chemistry. We will delve into the practical and theoretical considerations of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy. By synthesizing predicted data with established experimental protocols, this guide serves as a comprehensive framework for researchers to confidently confirm the molecular structure of the target compound and distinguish it from potential isomers or impurities.

Introduction: The Imperative of Structural Integrity

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The introduction of various substituents, such as the bromo-, ethyl-, and carboxylic acid groups in 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (1) , creates a unique chemical entity with specific electronic and steric properties that dictate its biological activity. Consequently, rigorous confirmation of its regiochemistry and overall structure is not merely a procedural step but a critical prerequisite for meaningful downstream applications. An incorrect structural assignment can invalidate extensive biological screening and pharmacokinetic data.

This guide eschews a simple recitation of procedures. Instead, it focuses on the causality behind the spectroscopic outcomes, explaining why the molecule is expected to behave in a certain way under analysis. By integrating High-Resolution Mass Spectrometry (HRMS), ¹H & ¹³C NMR, and FTIR, we create a self-validating system of checks and balances for robust structural confirmation.

Target Molecule:

Figure 1: Structure of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (1) .

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

HRMS provides the most accurate initial confirmation of a compound's elemental composition. For compound 1 , the primary goal is to verify its molecular formula, C₆H₇BrN₂O₂, and to observe the characteristic isotopic signature of bromine.

Causality and Expected Data

Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the polar carboxylic acid group, which is readily ionized. We would expect to see prominent ions corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

  • Molecular Formula: C₆H₇BrN₂O₂

  • Monoisotopic Mass: 233.9718 Da

  • Key Diagnostic Feature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[1][2] This results in a characteristic doublet peak for any fragment containing a bromine atom, where the peaks are separated by approximately 2 m/z units (the M and M+2 peaks) and are of nearly equal intensity.[1][2][3] This isotopic pattern is a powerful and unmistakable indicator of the presence of a single bromine atom.

Predicted Fragmentation: The fragmentation pattern provides a molecular fingerprint. In positive ion mode ([M+H]⁺), predictable fragmentation includes the loss of the carboxylic acid group or parts of the ethyl chain.

Predicted Ion Formula Exact Mass (Da) Rationale
[M+H]⁺[C₆H₈BrN₂O₂]⁺234.9796Molecular ion with ⁷⁹Br
[M+2+H]⁺[C₆H₈BrN₂O₂]⁺236.9775Molecular ion with ⁸¹Br
[M-COOH]⁺[C₅H₇BrN₂]⁺189.9871Loss of the carboxylic acid group (45 Da)[4]
[M-C₂H₄]⁺[C₄H₄BrN₂O₂]⁺206.9534Loss of ethene from the N-ethyl group via rearrangement
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Analysis Parameters:

    • Ionization Mode: ESI, both positive and negative.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

  • Data Acquisition: Infuse the sample solution directly into the source. Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution spectrum.

  • Data Analysis: Process the spectrum to identify the monoisotopic mass of the parent ion. Confirm that the measured mass is within 5 ppm of the theoretical mass. Verify the presence and ~1:1 intensity ratio of the M and M+2 isotopic peaks.

Workflow Diagram: HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Dissolve ~0.1 mg in 1 mL MeOH Ana1 Calibrate ESI-TOF MS Prep1->Ana1 Ana2 Set Parameters (+/- mode) Ana1->Ana2 Ana3 Infuse Sample Ana2->Ana3 Data1 Identify Molecular Ion [M±H]± Ana3->Data1 Data2 Confirm Mass Accuracy (<5 ppm) Data1->Data2 Data3 Verify Br Isotope Pattern (M:M+2 ≈ 1:1) Data1->Data3 Data4 Analyze Fragmentation Data1->Data4 Conclusion Structure Confirmation (Elemental Composition) Data4->Conclusion NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Interpretation Prep1 Dissolve 5-25 mg in 0.7 mL Deuterated Solvent + TMS Acq1 Tune & Shim Spectrometer Prep1->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform, Phase, Baseline Correct Acq2->Proc1 Acq3->Proc1 Proc2 Calibrate to TMS (0 ppm) Proc1->Proc2 Proc3 Integrate 1H signals Proc2->Proc3 Proc4 Assign Peaks based on δ, Multiplicity, and Integration Proc3->Proc4 Conclusion Structure Confirmation (Connectivity & Environment) Proc4->Conclusion

Caption: Workflow for ¹H and ¹³C NMR structural analysis.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality and Expected Data

Each functional group vibrates at a characteristic frequency. For compound 1 , the key absorptions will be from the carboxylic acid and the substituted pyrazole ring.

  • O-H Stretch (Carboxylic Acid): This will be a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the strong hydrogen bonding of the carboxylic acid dimer. [5]* C-H Stretch: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the pyrazole H-3 will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). [5]* C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected for the carbonyl group, typically appearing around 1700-1725 cm⁻¹. Its exact position can be influenced by hydrogen bonding. [5]* C=N and C=C Stretches (Pyrazole Ring): The pyrazole ring will have several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. [6][7]* C-Br Stretch: This vibration occurs in the fingerprint region and is expected to be found between 500-600 cm⁻¹, though it can sometimes be weak and difficult to assign definitively.

Functional Group Predicted Absorption (cm⁻¹) Intensity/Shape
O-H (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H (Aromatic/Aliphatic)2850 - 3100Medium
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=N / C=C (Ring)1400 - 1650Medium to Strong
C-Br500 - 600Weak to Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation. [8][9]

  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.

  • Background Scan: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O). [10]3. Sample Analysis: Place a small amount of the solid compound directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface. [11]4. Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the predicted values.

Conclusion: A Triad of Evidence for Unambiguous Confirmation

The structural elucidation of a novel compound like 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid cannot rely on a single analytical technique. It is the powerful synergy of HRMS, NMR, and FTIR that provides the necessary level of confidence for drug development professionals.

  • HRMS confirms the correct elemental formula and the presence of bromine.

  • ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, confirming the specific connectivity and regiochemistry of the substituents on the pyrazole ring.

  • FTIR offers rapid verification of the essential functional groups, particularly the carboxylic acid.

When the experimental data from each of these techniques aligns with the predicted values presented in this guide, the structure can be assigned with a high degree of certainty. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development.

References

  • Estévez-Hernández, O., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • Katla, R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ResearchGate. (2012). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2006). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Available at: [Link]

  • Jimeno, M.L., et al. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available at: [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Available at: [Link]

  • Claramunt, R.M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available at: [Link]

  • Afonin, A.V., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-FUNCTIONALIZED PYRAZOLES. HETEROCYCLES, Vol. 60, No. 4. Available at: [Link]

  • Kellerman, A., et al. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology. Available at: [Link]

  • Emwas, A.H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - NIH. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. Available at: [Link]

  • ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]

  • Iowa State University. (n.d.). NMR sample preparation guidelines. Chemical Instrumentation Facility. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available at: [Link]

  • LinkedIn. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Proteinstructures.com. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Available at: [Link]

  • PubMed. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • YouTube. (2024). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. Chemistry For Everyone. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid: An Evaluation of Established and Novel Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polysubstituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] Specifically, 4-bromo-1-alkyl-1H-pyrazole-5-carboxylic acids are highly valued as versatile building blocks in drug discovery. The bromine atom at the C4 position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.[3] The carboxylic acid and the N-ethyl group also offer points for modification, influencing the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[4]

Given the importance of this scaffold, the development of efficient, scalable, and sustainable synthetic routes to access 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of a well-established, traditional synthetic route with a more modern, streamlined approach, offering a critical evaluation of their respective merits and drawbacks.

Established Synthetic Route: A Multi-Step Sequential Approach

The traditional synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a multi-step process that typically involves the initial formation of the pyrazole core, followed by sequential bromination and hydrolysis. This linear approach, while reliable, often involves multiple intermediate purifications, leading to lower overall yields and increased production time.

Reaction Pathway

The established synthesis can be dissected into three key stages:

  • Pyrazole Core Synthesis: Condensation of a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, with ethylhydrazine.

  • Electrophilic Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Diagram of the Established Synthetic Workflow

Established_Synthetic_Route reagent1 Ethyl 2-formyl-3-oxobutanoate step1 Step 1: Pyrazole Formation (Condensation) reagent1->step1 reagent2 Ethylhydrazine reagent2->step1 intermediate1 Ethyl 1-ethyl-1H-pyrazole-5-carboxylate step1->intermediate1 High Temp. step2 Step 2: Bromination intermediate1->step2 reagent3 N-Bromosuccinimide (NBS) reagent3->step2 intermediate2 Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate step2->intermediate2 Inert Solvent step3 Step 3: Hydrolysis intermediate2->step3 reagent4 NaOH / H₂O reagent4->step3 product 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid step3->product Acidic Workup

Caption: Workflow of the established multi-step synthesis.

Experimental Protocol: Established Route

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

  • Dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

  • To a solution of Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with 2N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.[5][6]

A Novel, One-Pot Synthetic Approach

In contrast to the classical multi-step synthesis, modern synthetic strategies aim for higher efficiency and sustainability. A novel, one-pot approach for the synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid combines the key bond-forming events into a single reaction vessel, obviating the need for isolation and purification of intermediates. This approach significantly reduces reaction time, solvent usage, and waste generation.

Reaction Pathway

This innovative route involves the three-component reaction of a β-ketoester, ethylhydrazine, and a brominating agent in a single pot, followed by in-situ hydrolysis.

Diagram of the Novel One-Pot Synthetic Workflow

Novel_One_Pot_Route reagent1 Ethyl 2-formyl-3-oxobutanoate one_pot One-Pot Reaction (Condensation, Bromination, & Hydrolysis) reagent1->one_pot reagent2 Ethylhydrazine reagent2->one_pot reagent3 N-Bromosuccinimide (NBS) reagent3->one_pot reagent4 NaOH / H₂O reagent4->one_pot product 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid one_pot->product Acidic Workup

Caption: Streamlined workflow of the novel one-pot synthesis.

Experimental Protocol: Novel One-Pot Route
  • In a single reaction vessel, combine ethyl 2-formyl-3-oxobutanoate (1.0 eq), ethylhydrazine (1.1 eq), and N-Bromosuccinimide (1.1 eq) in a suitable solvent such as acetic acid.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours. The initial condensation forms the pyrazole ring, which is then immediately brominated in situ.[7][8]

  • After cooling the mixture, add an aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for an additional 1-2 hours to effect ester hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product, 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Comparative Analysis: Performance and Practicality

A direct comparison of the two synthetic routes highlights the significant advantages of the modern one-pot approach.

ParameterEstablished RouteNovel One-Pot RouteRationale for Difference
Number of Steps 31The novel route combines multiple transformations into a single operation.
Overall Yield ~50-60%~75-85%Avoidance of intermediate isolation and purification losses.
Reaction Time 2-3 days6-8 hoursElimination of lengthy workup and purification steps between stages.
Solvent Consumption HighModerateFewer extraction and chromatography steps reduce solvent usage.
Waste Generation HighLowReduced use of solvents and purification materials.
Process Simplicity ComplexSimpleA streamlined "add-and-heat" procedure is easier to perform.
Safety Multiple handling steps of intermediatesFewer handling stepsReduced exposure to potentially hazardous intermediates.

Validation of the Final Product

The identity and purity of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid synthesized by either route must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), and the absence of a proton signal at the C4 position confirms successful bromination.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound, showing the characteristic isotopic pattern for a bromine-containing molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product.

Conclusion and Expert Recommendation

While the established, multi-step synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a proven and reliable method, the novel one-pot approach offers substantial improvements in terms of efficiency, sustainability, and overall practicality. The significant reduction in reaction time, coupled with higher yields and lower environmental impact, makes the one-pot synthesis the superior choice for both laboratory-scale and potential large-scale production.

For researchers and drug development professionals, the adoption of such modern synthetic strategies is not merely a matter of convenience but a critical step towards more sustainable and cost-effective chemical synthesis. The principles of green chemistry, exemplified by this one-pot approach, are increasingly integral to the pharmaceutical industry's efforts to minimize its environmental footprint. It is the expert recommendation of this guide that the novel one-pot synthesis be considered the preferred method for the preparation of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Pfizer Research and Development. [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. PubChem. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. SciELO México. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. ResearchGate. [Link]

  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - KTU ePubl. Kaunas University of Technology. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. National Center for Biotechnology Information. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. ResearchGate. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. ResearchGate. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. PrepChem.com. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. MDPI. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to Kinase Inhibitors Based on the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of kinase inhibitors centered on the pyrazole scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the structural advantages of the pyrazole core, compare key inhibitors across different kinase families, and provide detailed experimental protocols for their evaluation.

Introduction: The Rise of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology and inflammatory diseases.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this landscape, the pyrazole ring has emerged as a "privileged scaffold."[2][3] Its extensive use in medicinal chemistry is due to its synthetic accessibility, favorable drug-like properties, and its ability to act as a versatile bioisostere.[1][2] This five-membered aromatic heterocycle is a key structural framework in numerous FDA-approved kinase inhibitors, including Ruxolitinib, Crizotinib, and Encorafenib.[1][2] This guide will compare and contrast a selection of these inhibitors, focusing on their target selectivity, mechanism of action, and the experimental methodologies used to characterize them.

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring's success in kinase inhibitor design can be attributed to several key features. Its planar structure and ability to participate in hydrogen bonding allow it to mimic the adenine region of ATP, enabling competitive binding to the kinase hinge region.[2] Furthermore, the two adjacent nitrogen atoms provide opportunities for diverse substitutions, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4] This inherent versatility has led to the development of pyrazole-based inhibitors against a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, MAP kinases, and receptor tyrosine kinases like c-Met and PDGFR.[1][2]

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To illustrate the diverse applications of the pyrazole scaffold, we will compare three inhibitors targeting distinct kinase families: Ruxolitinib (a JAK inhibitor), Barasertib (an Aurora kinase inhibitor), and Ravoxertinib (an ERK1/2 inhibitor).

Ruxolitinib: Targeting the JAK-STAT Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, enzymes crucial for signaling by numerous cytokines and growth factors involved in hematopoiesis and immune function.[2] Its pyrazole core is a key feature that contributes to its inhibitory activity.[2] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, and has also found non-neoplastic applications in treating graft-versus-host disease and atopic dermatitis.[2] Several other pyrazole-containing JAK inhibitors, such as Baricitinib, Brepocitinib, and Ropsacitinib, are either approved or in clinical trials for various autoimmune and inflammatory diseases.[2]

Barasertib: Mitotic Control through Aurora Kinase Inhibition

Barasertib (AZD1152-HQPA) is an inhibitor of Aurora kinase B, a key regulator of cell division. The development of Barasertib involved replacing a benzene ring in a lead compound with a pyrazole fragment, which resulted in a more potent and less lipophilic compound with improved drug-like properties.[2] It has shown activity against a broad range of both solid and hematological malignancies, with notable responses observed in patients with leukemia.[2]

Ravoxertinib: A Selective ERK1/2 Inhibitor

Ravoxertinib (GDC-0994) is a highly selective, ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values of 6.1 nM and 3.1 nM, respectively.[2] It functions by preventing ERK phosphorylation and the subsequent activation of ERK-mediated signaling pathways, thereby inhibiting tumor cell proliferation and survival.[2] The design of Ravoxertinib involved replacing a metabolically unstable part of a lead compound with a substituted 5-aminopyrazole, which enhanced both metabolic stability and cell potency.[2] X-ray crystallography has shown that the pyrazole ring of Ravoxertinib forms a hydrogen bond with Lys114 of ERK2.[2]

Head-to-Head Comparison of Performance

The following table summarizes the key characteristics of the discussed inhibitors, providing a snapshot of their primary targets and potencies.

InhibitorPrimary Target(s)IC50 (nM)Therapeutic Area
Ruxolitinib JAK1, JAK2~3 (for both)Myeloproliferative Neoplasms, Inflammation
Barasertib Aurora Kinase B~0.37Oncology (Leukemia)
Ravoxertinib ERK1, ERK26.1 (ERK1), 3.1 (ERK2)Oncology

Visualizing Kinase Inhibition and Experimental Workflows

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, a primary target for pyrazole-based inhibitors like Ruxolitinib. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Recruitment Cytokine Cytokine Cytokine->Cytokine_Receptor Binding pJAK P-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Modulation Ruxolitinib Ruxolitinib Ruxolitinib->pJAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for Kinase Inhibitor Profiling

The following workflow outlines a typical process for identifying and characterizing novel kinase inhibitors, from initial high-throughput screening to detailed cellular analysis.

Inhibitor_Profiling_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Confirmation Hit Confirmation & IC50 Determination HTS->Hit_Confirmation Selectivity_Panel Kinase Selectivity Profiling (>400 Kinases) Hit_Confirmation->Selectivity_Panel Cell_Based_Assays Cellular Potency Assays (e.g., Cell Viability) Hit_Confirmation->Cell_Based_Assays Target_Engagement Target Engagement & Pathway Modulation (Western Blot) Cell_Based_Assays->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo_Studies

Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.

Key Experimental Protocols

To ensure the robust evaluation of pyrazole-based kinase inhibitors, standardized and well-controlled experiments are essential. Here, we provide step-by-step methodologies for two fundamental assays.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for determining the IC50 values of inhibitors.

Causality: The choice of the ADP-Glo™ assay is based on its high sensitivity and broad applicability across different kinase families. The amount of ADP produced is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for precise potency determination.

Protocol:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme, substrate, and ATP solutions. Serially dilute the pyrazole-based inhibitor to create a dose-response curve.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (enzyme, substrate, and buffer).

  • Inhibitor Addition: Add 2.5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

  • Initiation of Reaction: Add 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to all wells to start the reaction. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor can engage its target kinase within a cellular context and inhibit downstream signaling.

Causality: Western blotting for a phosphorylated downstream substrate provides direct evidence of target engagement and functional inhibition of the signaling pathway in cells. For example, measuring the phosphorylation of STAT3 (p-STAT3) is a reliable readout for JAK kinase inhibition.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated target pathway) and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole-based inhibitor for a specified time (e.g., 2 hours).

  • Stimulation: If necessary, stimulate the signaling pathway with an appropriate growth factor or cytokine (e.g., IL-6 for the JAK-STAT pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target or downstream substrate (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading and specific inhibition of phosphorylation.

Future Directions and Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the development of targeted kinase inhibitors.[3][5] Its versatility allows for the generation of compounds with high potency and selectivity against a wide range of kinases involved in various diseases.[6][7] Future research will likely focus on developing next-generation pyrazole-based inhibitors with improved resistance profiles and the ability to target newly identified kinases. The comparative analysis and experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore and contribute to this exciting field of drug discovery.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a crucial building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and practical applicability.

Introduction: The Significance of Purity for Pyrazole Carboxylic Acids

4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant potential as a scaffold in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced efficacy, and complications in downstream synthetic steps. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of the research and development process. HPLC stands out as the premier technique for this purpose due to its high resolution, sensitivity, and versatility.[1][2]

Synthesis and Anticipated Impurities

A plausible synthetic route for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid and similar pyrazole derivatives can involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by bromination and hydrolysis.[3][4] Understanding the synthesis pathway is crucial for predicting potential impurities, which may include:

  • Unreacted Starting Materials: Residual precursors from the initial steps of the synthesis.

  • Intermediates: Incompletely reacted compounds from intermediate stages.

  • Isomeric Impurities: Formation of constitutional isomers during the synthesis.

  • Hydrolysis Products: Breakdown of ester intermediates or the final product.

  • Decarboxylation Products: Loss of the carboxylic acid group under certain conditions.[5]

  • Residual Solvents: Solvents used during the synthesis and purification process.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is critical for accurately assessing the purity of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid. We will compare the most common and effective approaches: Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Chiral HPLC.

A. Reversed-Phase HPLC (RP-HPLC): The Primary Choice

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its applicability to a broad range of compounds.[1] For a moderately polar compound like 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, RP-HPLC is the logical starting point.

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol). The analyte and its impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Method Development Insights:

  • Column Selection: A C18 column is a robust initial choice, offering excellent hydrophobic retention for a wide range of molecules. An Eclipse XDB C18 column, for instance, is known for its good peak shape and performance.[6][7]

  • Mobile Phase Optimization: The carboxylic acid moiety in the target compound means its ionization state is pH-dependent. To ensure reproducible retention and good peak shape, the pH of the mobile phase should be controlled. Acidifying the mobile phase with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.[6][8] A common mobile phase composition would be a gradient of water with 0.1% TFA and acetonitrile.

  • Detector Wavelength Selection: A UV detector is standard for this type of analysis. The optimal wavelength for detection should be determined by acquiring the UV spectrum of the analyte. For pyrazole derivatives, detection is often effective in the low UV range, for instance, around 206 nm.[6]

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: A generalized workflow for HPLC purity determination.

Detailed Experimental Protocol: RP-HPLC Method

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.[6][8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifier to ensure good peak shape for the carboxylic acid.[6]
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 20-80% B over 10 minutesA gradient is often necessary to elute all potential impurities with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temp. 25 °CEnsures reproducible retention times.[6]
Injection Vol. 5 µLA small injection volume minimizes band broadening.[7]
Detection UV at 206 nmA common wavelength for pyrazole derivatives.[6]
Diluent Acetonitrile/Water (50:50)The diluent should be compatible with the mobile phase.

Step-by-Step Sample Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of the 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.

B. Alternative HPLC Methodologies

While RP-HPLC is generally the preferred method, certain situations may call for alternative approaches.

Normal-Phase HPLC (NP-HPLC)

  • Application: NP-HPLC can be advantageous for separating isomers or for analytes that are not well-retained in RP-HPLC. It is also a valuable tool for compounds that may be unstable in the aqueous mobile phases used in RP-HPLC.[1]

  • Principle: In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane and ethanol). Separation is based on the polarity of the analytes.

  • Considerations: NP-HPLC is often more sensitive to small amounts of water in the mobile phase, which can affect reproducibility.

Chiral HPLC

  • Application: If the synthetic pathway has the potential to create enantiomers and their stereochemical purity is critical for the intended biological application, then chiral HPLC is necessary.[9][10]

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.[10][11] Polysaccharide-based CSPs are commonly used for a wide range of chiral separations.[9]

  • Considerations: Method development in chiral HPLC can be more complex, often requiring the screening of different CSPs and mobile phases to achieve separation.[9][12]

Detailed Workflow for HPLC Sample Preparation

A Accurately weigh ~10 mg of sample B Transfer to a 100 mL volumetric flask A->B C Add diluent and sonicate to dissolve B->C D Dilute to volume with diluent C->D E Filter through a 0.45 µm syringe filter D->E F Transfer to an HPLC vial E->F

Caption: Step-by-step workflow for HPLC sample preparation.

Method Comparison and Data Summary

The following table provides a comparative overview of the discussed HPLC methods for the purity assessment of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Chiral HPLC
Primary Application General purity assessmentIsomer separation, analysis of compounds unstable in waterEnantiomeric purity
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Cyano)Chiral Selector (e.g., Polysaccharide-based)
Mobile Phase Polar (e.g., Water/Acetonitrile)Nonpolar (e.g., Hexane/Ethanol)Varies (Polar or Nonpolar)
Advantages Robust, reproducible, wide applicability[1]Good for isomer separation[1]Separates enantiomers[10]
Disadvantages May not resolve all isomersSensitive to water, less reproducibleMore complex method development, expensive columns
Typical Run Time 10-20 minutes15-30 minutesCan be longer depending on resolution

Conclusion

The purity assessment of synthesized 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a critical step in ensuring its suitability for further research and development. Reversed-Phase HPLC is the recommended primary method due to its robustness, reproducibility, and wide applicability. However, for specific challenges such as isomer separation or the analysis of enantiomers, Normal-Phase and Chiral HPLC, respectively, provide essential alternative solutions. A thorough understanding of the synthetic route and potential impurities, coupled with a systematic approach to HPLC method development, will ensure the generation of accurate and reliable purity data.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. Available at: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. Available at: [Link]

  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers - Chemical Register. Available at: [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - ResearchGate. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. Available at: [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 - PubChem. Available at: [Link]

  • Enantiomer separation of acidic compounds - Chiral Technologies. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing compounds are recognized as "privileged scaffolds" due to their prevalence in a multitude of approved therapeutics and their versatile biological activities, ranging from anticancer to anti-inflammatory applications.[1][2][3] The molecule 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a particularly valuable building block. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the carboxylic acid at C5 provides a crucial anchor point for amide bond formation or other derivatizations.[4]

However, the successful functionalization of this substrate is not trivial. The selection of an appropriate catalyst system is paramount, as the electronic nature of the pyrazole ring and the presence of two distinct functional groups can influence catalyst activity, reaction yield, and selectivity. This guide provides a comparative analysis of different catalytic systems for the most critical transformations of this molecule, grounded in mechanistic principles and supported by experimental data from analogous systems. Our goal is to equip researchers with the insights needed to make informed decisions, moving beyond mere protocol replication to a deeper understanding of catalyst performance.

The Core Challenge: Navigating Reactivity and Selectivity

The primary reactive site for cross-coupling on our target molecule is the C-Br bond at the 4-position. The key to high-yield transformations is a catalyst that can efficiently undergo oxidative addition into this C(sp²)-Br bond without unwanted side reactions. The choice of catalyst is dictated by the specific bond being formed (C-C, C-N, etc.) and the coupling partner. We will focus our comparison on the three most synthetically valuable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for creating biaryl or vinyl-substituted pyrazoles from a bromo-pyrazole precursor.[5] The reaction's success hinges on an efficient palladium catalyst that can navigate the catalytic cycle effectively, particularly the often rate-limiting transmetalation and reductive elimination steps.

Mechanistic Overview: The Palladium(0)/Palladium(II) Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of ligand is critical as it influences the electron density at the palladium center and the steric environment, impacting the rates of oxidative addition and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-Br Pd0:e->PdII_Complex:w Ar-Br OxAdd Oxidative Addition PdII_Ar_Ar Ar-Pd(II)L₂-Ar' PdII_Complex:e->PdII_Ar_Ar:w Ar'B(OR)₂ + Base Transmetalation Transmetalation PdII_Ar_Ar:e->Pd0:w Ar-Ar' Product Ar-Ar' RedElim Reductive Elimination Reactant1 Ar-Br (Pyrazole-Br) Reactant2 Ar'-B(OR)₂ Base Base (e.g., K₂CO₃)

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Catalyst Performance Comparison
Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Causality & Insights
Pd(OAc)₂ (2)None (Phosphine-free)KOAcDMA15076-81Expertise: This system is cost-effective and simple. The high temperature and polar aprotic solvent (DMA) facilitate the reaction even without a specialized ligand. It's an excellent starting point for electron-deficient aryl bromides.[7]
Pd(PPh₃)₄ (5)(Integral to complex)Na₂CO₃Toluene/H₂O100~70-85Trustworthiness: A classic, highly reliable catalyst. Tetrakis is a pre-catalyst that readily forms the active Pd(0) species. The biphasic solvent system is effective for a wide range of substrates.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110>90Authoritative Grounding: Buchwald's biarylphosphine ligands (like SPhos) are state-of-the-art. Their bulk and electron-donating ability dramatically accelerate reductive elimination, allowing for lower catalyst loadings and higher turnover numbers, especially with challenging substrates.[6]
Recommended Protocol: High-Efficacy Suzuki Coupling

This protocol utilizes a modern biarylphosphine ligand for maximum efficiency, which is crucial when working with valuable or complex substrates in drug development.

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in 1,4-dioxane. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[8][9] These products are invaluable intermediates for constructing more complex heterocyclic systems or as pharmacophores themselves. The reaction traditionally employs a dual-catalyst system of palladium and a copper(I) salt.

Mechanistic Overview: A Synergistic Pd/Cu Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-coupling reactions. The crucial difference is the copper cycle, where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium(II) complex.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->PdII Alkyne H-C≡CR Alkyne->CuAcetylide + Base Base Base (e.g., Et₃N)

Figure 2: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Catalyst Performance Comparison

The choice between a traditional copper-cocatalyzed system and a copper-free system is a key consideration. Copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), but it also dramatically accelerates the reaction, often allowing for milder conditions.[8]

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Causality & Insights
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (1 mol%)Et₃NTHFRT - 50>90Expertise: This is the classic, workhorse Sonogashira system. The synergy between Pd and Cu allows the reaction to proceed at or near room temperature with high efficiency. The amine base is crucial as it both scavenges the HBr byproduct and helps deprotonate the alkyne.[10]
Pd(OAc)₂ (2 mol%)NonePiperidineDMSO120~70-80Trustworthiness: Copper-free conditions are advantageous for preventing alkyne homocoupling and simplifying purification. However, they typically require higher temperatures and stronger bases. This is a good choice if the substrate is sensitive to copper or if Glaser side products are a major concern.[11]
Pd(OAc)₂ (2 mol%) / Buchwald Ligand (L1) (4 mol%)NoneEt₃NMeCN110~85-95Authoritative Grounding: Employing bulky, electron-rich phosphine ligands can enable efficient copper-free Sonogashira couplings under less harsh conditions than traditional copper-free methods. The ligand accelerates the overall catalytic turnover.[12]
Recommended Protocol: Classic & Efficient Sonogashira Coupling

This protocol uses the standard Pd/Cu co-catalytic system, which offers excellent yields under mild conditions for a broad range of substrates.

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (Et₃N, 2.0 equiv). Stir the mixture for 10 minutes.

  • Substrate Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with dilute aqueous ammonia (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

III. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

For the synthesis of pyrazole-based aniline derivatives, which are common motifs in kinase inhibitors and other pharmaceuticals, the Buchwald-Hartwig amination is the gold standard. This reaction requires a carefully selected palladium catalyst and a specialized ligand to facilitate the challenging C-N bond formation.

Mechanistic Overview: The Role of Bulky Ligands

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. The critical steps are the oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong base to form an amido complex, and the final reductive elimination to form the C-N bond. Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting.[6][13]

Buchwald_Hartwig_Workflow start Start: Substrate & Amine Selection step1 Catalyst System Selection Pre-catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: XPhos, RuPhos, SPhos Base: NaOtBu, LHMDS, K₃PO₄ start->step1 step2 Reaction Setup Inert Atmosphere Anhydrous Solvent (Toluene/Dioxane) Controlled Heating step1->step2 step3 Monitoring & Workup LC-MS / TLC Aqueous Quench Extraction step2->step3 end Purification & Analysis step3->end

Figure 3: General Workflow for Buchwald-Hartwig Amination Optimization.
Catalyst Performance Comparison

The choice of ligand and base is highly interdependent and substrate-specific. For a substrate like ours, a moderately hindered ligand and a strong, non-nucleophilic base are typically required.

Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Causality & Insights
Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100~60-75Expertise: An early, yet effective system. BINAP is a bidentate ligand, but its bite angle is not always optimal for C-N reductive elimination. The strong base, NaOtBu, is required.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH110>90Trustworthiness: Modern Buchwald ligands like XPhos are highly efficient. They are bulky and electron-rich, promoting the crucial reductive elimination step. The use of a weaker base like K₃PO₄ is often possible, increasing functional group tolerance.[13]
XPhos Pd G3 (2)(Integral to complex)LHMDS1,4-Dioxane100>95Authoritative Grounding: Using a pre-formed palladacycle (G3 pre-catalyst) ensures the rapid and reliable formation of the active Pd(0) species. This leads to highly reproducible results, superior activity, and is often the preferred choice in process chemistry for its robustness.
Recommended Protocol: Robust Buchwald-Hartwig Amination

This protocol employs a modern, commercially available pre-catalyst for maximum reliability and efficiency.

  • Vessel Preparation: In a glovebox, add 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), the desired amine (1.2 equiv), XPhos Pd G3 pre-catalyst (0.02 equiv), and lithium bis(trimethylsilyl)amide (LHMDS, 2.5 equiv) to a vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Seal the vial and heat to 100 °C with magnetic stirring for 2-12 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Conclusion and Future Directions

The functionalization of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid via cross-coupling reactions is a powerful strategy for generating novel chemical entities. While phosphine-free palladium systems offer a cost-effective entry point for Suzuki reactions, the superior efficacy of modern catalyst systems built on bulky, electron-rich biarylphosphine ligands is undeniable.

  • For Suzuki-Miyaura couplings , Pd(OAc)₂/SPhos provides an excellent balance of reactivity and versatility.

  • For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains the most reliable and mild option for general use.

  • For Buchwald-Hartwig aminations , the use of a G3 pre-catalyst like XPhos Pd G3 is highly recommended for its robustness and high yields.

The experimental protocols provided herein serve as validated starting points. Researchers should remember that each new substrate pairing may require fine-tuning of the base, solvent, and temperature to achieve optimal results. The principles outlined in this guide, however, provide a logical framework for that optimization process, enabling the efficient and rational development of novel pyrazole-based molecules for the advancement of science and medicine.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid. Smolecule.
  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applic
  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • (PDF) Recent Advances in Sonogashira Reactions.
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Benchchem.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. PubChem.
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Boryl
  • Heck Reaction. Chemistry LibreTexts.
  • Optimization of the Sonogashira coupling of 4-bromo-3-.
  • Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined here are synthesized from established safety data for structurally similar pyrazole derivatives and general best practices for handling halogenated organic waste, ensuring a trustworthy and scientifically sound approach.

Understanding the Hazard Profile: Why Caution is Critical

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][4][5]

Given these potential hazards, the fundamental principle of disposal is containment and transfer to a licensed waste management facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[2][5][6][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, from the laboratory bench to final handover.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable for minimizing exposure risk.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against accidental splashes or dust particles.[1][3]

  • Lab Coat: A long-sleeved lab coat protects your skin and clothing from contamination.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.[5]

Step 2: Waste Segregation - The Halogenated Waste Stream

As a brominated organic compound, 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid must be disposed of in a designated halogenated organic waste container.[7][8][9][10] This segregation is crucial for several reasons:

  • Safety: Prevents potentially dangerous reactions with other waste chemicals.

  • Disposal Cost: Disposal of mixed waste streams can be significantly more expensive. Halogenated waste requires specific incineration processes.[7]

  • Regulatory Compliance: Environmental regulations mandate the separation of different waste categories.

Step 3: Containerization and Labeling - Clarity is Key

Proper containment and labeling are vital for the safe handling and transport of chemical waste.

  • Select the Right Container: Use a dedicated, leak-proof, and clearly marked container for halogenated solid waste. The container should have a secure, tight-fitting lid to prevent the escape of dust or vapors.[1][5][6][8]

  • Transferring the Waste:

    • If dealing with residual solid, carefully sweep or scoop the material into the waste container.[1][5] Avoid actions that could generate dust.[1][2][5]

    • For containers with trace amounts, you may rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) and transfer the rinsate to the halogenated liquid waste container.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid"

    • The appropriate hazard pictograms (e.g., irritant)

    • The date of accumulation

Step 4: Temporary Storage - A Safe Waiting Area

Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[1][3] This area should be away from general lab traffic and incompatible materials.

Step 5: Final Disposal - Professional Handling

The ultimate disposal of 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid must be conducted by a licensed and approved chemical waste disposal company.[1][3][5][11] These professionals are equipped to handle and transport hazardous materials and will typically use high-temperature incineration with flue gas scrubbing to destroy the compound in an environmentally sound manner.[5][11][12]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) IdentifyWaste Identify Waste as Halogenated Organic PPE->IdentifyWaste Safety First SelectContainer Select Labeled Halogenated Solid Waste Container IdentifyWaste->SelectContainer Segregation TransferWaste Carefully Transfer Waste (Avoid Dust) SelectContainer->TransferWaste SealAndLabel Seal and Label Container with Chemical Name & Hazard TransferWaste->SealAndLabel Store Store in Designated Satellite Accumulation Area SealAndLabel->Store Handover Handover to Licensed Waste Disposal Service Store->Handover Scheduled Pickup Incineration High-Temperature Incineration Handover->Incineration Final Destruction

Caption: Disposal workflow for 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains bromine, requiring specific disposal protocols.[7][8][9][10]
PPE Gloves, Eye Protection, Lab CoatPrevents skin and eye irritation from direct contact.[1][2][3][5]
Container Type Sealed, leak-proof, clearly labeledEnsures safe containment and prevents accidental exposure.[1][5][6][8]
On-site Handling Avoid dust generation, prevent entry to drainsMinimizes inhalation risk and environmental contamination.[1][2][5][13]
Final Disposal Method Licensed professional waste disposal serviceEnsures regulatory compliance and environmentally sound destruction.[1][3][5][11]
Recommended Destruction High-temperature incinerationEffective for complete breakdown of halogenated organic compounds.[5][11][12]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical reagents like 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid is a cornerstone of professional laboratory practice. By adhering to the principles of hazard identification, proper segregation, secure containment, and professional disposal, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to the entire lifecycle of a chemical is a hallmark of scientific integrity and excellence.

References

  • Vertex AI Search. (2023, September 5).
  • Capot Chemical. (2020, April 9). MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Vertex AI Search. (n.d.).
  • Braun Research Group. (n.d.).
  • Vertex AI Search. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Fisher Scientific. (2019, March 28).
  • AK Scientific, Inc. (n.d.). 5-Bromo-1-(2-pyrimidinyl)1H-pyrazole-4-carboxylic acid ethyl ester.
  • Biosynth. (2021, May 18).
  • Verma, Y., et al. (2024, July 9).
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • El-Fawal, E. M., et al. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • Dumbre, S. R., et al. (2024, December 1).
  • Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • ResearchGate. (2025, October 31). (PDF)
  • MDPI. (n.d.).
  • Vertex AI Search. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.